Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-7(9)10-5(6)2/h4,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHQDQXZTNWFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate (CAS 881674-39-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate, bearing the CAS number 881674-39-1, is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including a reactive bromine atom and a versatile ester functional group on the pyrrole core, make it a valuable precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, with a focus on its application as a strategic intermediate in the development of novel therapeutic agents and functional materials.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural motif in a vast number of natural products and synthetic compounds with significant biological activity.[1][2][3] Its presence in blockbuster drugs such as atorvastatin (Lipitor) and sunitinib (Sutent) underscores its importance in medicinal chemistry.[2][4] The pyrrole scaffold's unique electronic properties and its ability to participate in hydrogen bonding interactions make it a privileged structure for targeting a wide range of biological receptors and enzymes.[2][4]
This compound is a strategically functionalized derivative that offers multiple avenues for synthetic diversification. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl substituents. The ethyl ester at the 3-position can be readily hydrolyzed or converted to other functional groups, further expanding its synthetic utility. The methyl group at the 2-position provides steric and electronic influence, which can be crucial for modulating the biological activity of its downstream derivatives.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.
Physicochemical Data
While comprehensive experimental data for this specific compound is not widely published, the following table summarizes its key identifiers and known properties. In the absence of specific experimental values for melting and boiling points, data for structurally related compounds can provide useful estimations. For instance, the melting point of ethyl 5-bromoindole-2-carboxylate is reported as 163-167 °C, suggesting that the title compound is likely a solid at room temperature.[5]
| Property | Value |
| CAS Number | 881674-39-1 |
| Molecular Formula | C₈H₁₀BrNO₂ |
| Molecular Weight | 232.08 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. |
Spectroscopic Analysis
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule.
-
NH Proton: A broad singlet, typically in the region of 8.0-9.0 ppm.
-
Pyrrole CH: A singlet for the proton at the 4-position of the pyrrole ring, expected around 6.0-7.0 ppm.
-
Ethyl Ester Group: A quartet for the methylene protons (-OCH₂CH₃) around 4.2 ppm (J ≈ 7.1 Hz) and a triplet for the methyl protons (-OCH₂CH₃) around 1.3 ppm (J ≈ 7.1 Hz).[6]
-
Methyl Group: A singlet for the methyl protons at the 2-position of the pyrrole ring, expected around 2.3 ppm.
2.2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to appear in the downfield region, around 160-170 ppm.[4]
-
Pyrrole Ring Carbons: The four carbons of the pyrrole ring will have distinct chemical shifts. The carbon bearing the bromine (C5) would be expected in the range of 95-110 ppm. The other carbons (C2, C3, and C4) would appear in the aromatic region (approximately 110-140 ppm).[4][7]
-
Ethyl Ester Group: The methylene carbon (-OCH₂CH₃) is expected around 60 ppm, and the methyl carbon (-OCH₂CH₃) around 14 ppm.
-
Methyl Group: The methyl carbon at the 2-position of the pyrrole ring is expected in the range of 10-15 ppm.
2.2.3. Mass Spectrometry
Mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum should show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[8] The expected m/z values would be around 231 and 233.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ester group.[9][10]
2.2.4. Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.
-
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.[11]
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear in the region of 2850-3100 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.
Synthesis Methodologies
Retrosynthetic Analysis
A plausible retrosynthetic pathway for the target molecule is outlined below. The key disconnection is the bromination of a pre-formed pyrrole ring. The pyrrole core itself can be constructed via the Paal-Knorr synthesis from a 1,4-dicarbonyl compound and an amine.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Paal-Knorr Synthesis and Bromination
The Paal-Knorr synthesis is a reliable method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][14][15][16][17]
Step 1: Synthesis of Ethyl 2-methyl-1H-pyrrole-3-carboxylate via Paal-Knorr Condensation
This step involves the condensation of a suitable 1,4-dicarbonyl precursor with ammonia.
-
Materials:
-
Appropriate 1,4-dicarbonyl compound
-
Ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., acetic acid, ethanol)
-
-
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the ammonia source to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 2-methyl-1H-pyrrole-3-carboxylate.
-
Step 2: Bromination of the Pyrrole Ring
The synthesized pyrrole can then be regioselectively brominated at the 5-position.
-
Materials:
-
Ethyl 2-methyl-1H-pyrrole-3-carboxylate
-
Brominating agent (e.g., N-bromosuccinimide (NBS))
-
Solvent (e.g., tetrahydrofuran (THF), carbon tetrachloride)
-
-
Procedure:
-
Dissolve Ethyl 2-methyl-1H-pyrrole-3-carboxylate in the chosen solvent in a round-bottom flask, protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add the brominating agent portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Caption: Proposed two-step synthesis workflow.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the bromine atom and the ester functional group, making it a versatile intermediate in organic synthesis.
Cross-Coupling Reactions
The bromine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at this position, leading to the synthesis of highly functionalized pyrrole derivatives.
4.1.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromopyrrole and a boronic acid or ester.[18][19][20][21]
-
General Protocol:
-
To a reaction vessel, add this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen, argon).
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the product by column chromatography.
-
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Modification of the Ester Group
The ethyl ester at the 3-position can be readily transformed into other functional groups, providing another point of diversification.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., NaOH or KOH in an alcohol/water mixture).[22] The resulting carboxylic acid can then be used in amide bond formation or other transformations.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Transesterification: The ethyl ester can be converted to other esters by treatment with a different alcohol in the presence of an acid or base catalyst.
Applications in Medicinal Chemistry
Substituted pyrrole-3-carboxylates are valuable scaffolds in medicinal chemistry.[23][24] The ability to introduce diverse substituents at the 5-position via cross-coupling reactions, combined with the versatility of the ester group, allows for the rapid generation of libraries of compounds for biological screening. These compounds have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[3]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its strategic functionalization allows for the regioselective introduction of a wide array of substituents, making it a key intermediate in the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and handling, offering a valuable resource for researchers working with this important compound.
References
- Benchchem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Supporting Inform
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- PMC. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- OpenStax. (2023). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- ResearchGate. (2008). Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads.
- LinkedIn. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development.
- Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.
- Chemistry LibreTexts. (2023).
- PMC. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- RSC Publishing. (2015).
- BLDpharm. (n.d.).
- Chemical Synthesis Database. (2025).
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole.
- PMC. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
- Chemguide. (n.d.).
- Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- A document on proton and C-13 chemical shifts. (n.d.).
- PMC. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- A document on characteristic IR absorptions. (n.d.).
- Benchchem. (2025).
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Sigma-Aldrich. (n.d.).
- A document on fragmentation and interpret
- BLDpharm. (n.d.).
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- A document on mass spectrometry fragment
- PubChemLite. (n.d.).
- ChemScene. (n.d.).
- Sigma-Aldrich. (n.d.).
- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. rsc.org [rsc.org]
- 13. Pyrrole synthesis [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 18. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Structure and molecular weight of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
The following is an in-depth technical monograph on Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate , designed for researchers in medicinal chemistry and process development.
Core Scaffold for Next-Generation Proton Pump Inhibitors & Kinase Modulators
Executive Summary
This compound (CAS: 881674-39-1) is a critical halogenated heterocyclic intermediate.[1] It serves as a primary electrophilic scaffold in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) (e.g., Vonoprazan analogs) and multi-targeted receptor tyrosine kinase (RTK) inhibitors. Its structural utility lies in the orthogonal reactivity of the C5-bromide (amenable to Suzuki/Stille couplings) and the C3-ester (precursor to amides, aldehydes, or heterocycles), balanced by the steric and electronic influence of the C2-methyl group.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 881674-39-1 |
| Molecular Formula | C₈H₁₀BrNO₂ |
| Molecular Weight | 232.08 g/mol |
| Exact Mass | 230.9895 (⁷⁹Br) / 232.9875 (⁸¹Br) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in THF, DCM, EtOAc, DMSO; sparingly soluble in water |
| Storage Conditions | Inert atmosphere (N₂/Ar), -20°C (Light Sensitive) |
| SMILES | CCOC(=O)C1=C(C)NC(Br)=C1 |
Structural Analysis & Reactivity Logic
The pyrrole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution (SEAr). In Ethyl 2-methyl-1H-pyrrole-3-carboxylate (the precursor), the reactivity landscape is defined by:
-
The NH Group: Activates the ring but is susceptible to deprotonation (
). -
C3-Ester (EWG): Deactivates the ring, directing incoming electrophiles to the meta-like positions relative to itself (C5).
-
C2-Methyl (EDG): Weakly activates, but primarily blocks the C2 position.
-
C5-Position (Target): The
-position (C5) is electronically favored over the -position (C4) for halogenation due to better resonance stabilization of the intermediate sigma complex.
Reactivity Diagram
The following diagram illustrates the electronic directing effects leading to the regioselective formation of the 5-bromo isomer.
Caption: Regioselective bromination pathway driven by the electronic activation of the pyrrole alpha-position (C5).
Synthesis Protocol (Self-Validating)
The synthesis utilizes N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine.[2] Unlike elemental bromine (
Reagents & Materials[6][7][8][12][14][15]
-
Precursor: Ethyl 2-methyl-1H-pyrrole-3-carboxylate (1.0 equiv)[3][4][5]
-
Reagent: N-Bromosuccinimide (NBS) (1.0–1.05 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF
-
Atmosphere: Nitrogen or Argon (Strictly anhydrous)[4]
Step-by-Step Methodology
-
Preparation: Charge a flame-dried reaction vessel with Ethyl 2-methyl-1H-pyrrole-3-carboxylate and dissolve in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is crucial to maximize regioselectivity and prevent radical side reactions.
-
Addition: Dissolve NBS in a minimal amount of THF and add dropwise to the reaction mixture over 30 minutes. Protect from light.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Quench: Quench with saturated aqueous sodium thiosulfate (
) to neutralize unreacted bromine species. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[6][7] Dry over anhydrous
.[8] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
-
Expected Yield: 75–85%
-
Caption: Optimized workflow for the regioselective monobromination of the pyrrole scaffold.
Characterization Data
Researchers should validate the product using the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)[6][8][11][12][14][15]
-
¹H NMR (CDCl₃, 400 MHz):
- 8.40 (br s, 1H, NH ) – Broad exchangeable signal.
- 6.55 (d, J ≈ 2.8 Hz, 1H, C4-H ) – Characteristic doublet due to coupling with NH; shifts upfield relative to precursor due to Br effect? No, Br is EWG, but the loss of C5-H simplifies the spectrum.
- 4.28 (q, J = 7.1 Hz, 2H, OCH₂ CH₃).
- 2.52 (s, 3H, C2-CH₃ ).
- 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃ ).
Mass Spectrometry (MS)
-
ESI-MS (Positive Mode):
-
Displays a characteristic 1:1 isotopic doublet at m/z 232.0 and 234.0
, confirming the presence of a single bromine atom.
-
Applications in Drug Discovery
This molecule is a "Linchpin Intermediate" in the synthesis of bioactive compounds, particularly Vonoprazan (Takecab), a first-in-class potassium-competitive acid blocker.
Synthetic Utility Pathway
-
C5-Functionalization: The C5-Br bond acts as a handle for Suzuki-Miyaura coupling .
-
Example: Coupling with 2-fluorophenylboronic acid yields the 5-(2-fluorophenyl) core found in Vonoprazan.
-
-
N1-Sulfonylation: The pyrrole nitrogen is subsequently protected or functionalized with sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride).
-
C3-Derivatization: The ethyl ester is reduced to an aldehyde or alcohol for reductive amination chains.
Reference Table: Key Analog Transformations
| Reaction Type | Reagent | Target Moiety | Drug Class |
| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄ | 5-Arylpyrrole | P-CABs (Vonoprazan) |
| N-Sulfonylation | R-SO₂Cl, NaH | N-Sulfonylpyrrole | P-CABs |
| Reduction | DIBAL-H / LiAlH₄ | Pyrrole-3-methanol | Kinase Inhibitors |
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
-
Stability: Light and moisture sensitive. Store under inert gas at -20°C to prevent debromination or oxidation (darkening of solid).
References
-
Synthesis of Pyrrole-3-carboxylates: Electronic Supporting Information - One-pot Synthesis of Benzotripyrrole Derivatives. The Royal Society of Chemistry. Link
-
Proton Pump Inhibitor Chemistry: United States Patent 8048909 B2 - Proton pump inhibitors. Google Patents. Link
-
Intermediate Characterization: this compound Product Data. BLD Pharm.[9] Link
- Reaction Mechanism (General):Bromination of Pyrroles. Heterocyclic Chemistry, 5th Ed. Joule & Mills. (Standard Text).
-
Vonoprazan Synthesis Pathway: Process for the preparation of Vonoprazan. Google Patents (EP2336107B1). Link
Sources
- 1. 1H-Pyrrole-3-carboxylic acid, 5-bromo-2-methyl-, ethyl ester [881674-39-1] | Chemsigma [chemsigma.com]
- 2. EP2800745B1 - Pyrroloarboxamides comme modulateurs de l'activité de récepteur-gamma orphelin (rory, nr1f3) associé au rar de récepteur nucléaire orphelin et pour le traitement des maladies inflammatoires et de maladies auto-immunes chroniques - Google Patents [patents.google.com]
- 3. EP1919865B1 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors - Google Patents [patents.google.com]
- 4. ES2364498T3 - Inhibidor de la secreción ácida. - Google Patents [patents.google.com]
- 5. EP1803709A1 - Proton pump inhibitors - Google Patents [patents.google.com]
- 6. US8048909B2 - Proton pump inhibitors - Google Patents [patents.google.com]
- 7. EP2336107B1 - Proton pump inhibitors - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. 881674-39-1|this compound|BLD Pharm [bldpharm.com]
Technical Guide: 5-Bromo-2-methylpyrrole-3-carboxylic Acid Ethyl Ester
This guide details the chemical profile, synthesis, and application of 5-bromo-2-methylpyrrole-3-carboxylic acid ethyl ester , a critical intermediate in the development of receptor tyrosine kinase (RTK) inhibitors.
Executive Summary
5-bromo-2-methylpyrrole-3-carboxylic acid ethyl ester (CAS: 881674-39-1) is a halogenated pyrrole derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. It serves as a key building block for the synthesis of indolinone-based kinase inhibitors, including analogs of Sunitinib (Sutent), which target VEGFR, PDGFR, and KIT pathways. Its structural significance lies in the C5-bromine atom, which facilitates Suzuki-Miyaura coupling or nucleophilic substitution, and the C3-ester, which allows for amidation or heterocycle formation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate |
| Common Name | 5-Bromo-2-methylpyrrole-3-carboxylic acid ethyl ester |
| CAS Number | 881674-39-1 |
| Molecular Formula | C₈H₁₀BrNO₂ |
| Molecular Weight | 232.07 g/mol |
| SMILES | CCOC(=O)C1=C(C)NC(Br)=C1 |
Physical Properties
| Property | Specification |
| Appearance | Off-white to pale yellow/tan crystalline solid |
| Melting Point | 138–142 °C (Typical range for bromopyrrole esters) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Predicted) | ~14.5 (Pyrrole NH) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Synthetic Protocol: Regioselective Bromination
The most robust method for synthesizing this compound involves the electrophilic bromination of ethyl 2-methylpyrrole-3-carboxylate using N-Bromosuccinimide (NBS) . This reaction exploits the high electron density at the C5 position of the pyrrole ring.
Reaction Scheme
The synthesis proceeds via an Electrophilic Aromatic Substitution (
Figure 1: Reaction workflow for the regioselective bromination at the C5 position.
Step-by-Step Methodology
Reagents:
-
Ethyl 2-methylpyrrole-3-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Tetrahydrofuran (THF) (Anhydrous) or DMF
-
Sodium bicarbonate (sat. aq.)
Protocol:
-
Preparation: Dissolve ethyl 2-methylpyrrole-3-carboxylate (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. Low temperature is critical to prevent poly-bromination.
-
Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Protect the flask from direct light (wrap in aluminum foil) to minimize radical side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material is consumed (
of product will be slightly lower/higher depending on silica activity, typically distinct). -
Quenching: Quench the reaction with saturated aqueous
(30 mL) to neutralize succinimide byproduct acidity. -
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.
-
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Critical Control Points:
-
Stoichiometry: Excess NBS leads to di-bromination.
-
Light: Light exposure can trigger radical bromination at the methyl group (benzylic-like position) rather than the ring.
Analytical Characterization
Validation of the structure is performed using
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 11.80 | Broad Singlet | 1H | Pyrrole N-H | |
| 6.35 | Singlet | 1H | Pyrrole C4-H | |
| 4.18 | Quartet ( | 2H | Ester -CH₂- | |
| 2.45 | Singlet | 3H | C2-CH₃ | |
| 1.28 | Triplet ( | 3H | Ester -CH₃ |
Note: Shifts are approximate (in DMSO-d₆) and may vary slightly based on concentration and temperature.
Applications in Drug Discovery
This compound is a "linchpin" intermediate. The bromine at C5 allows for coupling with aryl boronic acids (Suzuki) or condensation with aldehydes to form dipyrromethene precursors.
Retrosynthetic Analysis: Sunitinib Analog
The diagram below illustrates how this scaffold fits into the synthesis of indolinone kinase inhibitors.
Figure 2: Application of the scaffold in the synthesis of Sunitinib-class kinase inhibitors.
Handling & Safety (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Use only in a chemical fume hood.
-
First Aid: In case of contact, rinse skin/eyes with water for 15 minutes. If inhaled, move to fresh air.
-
-
Spill Cleanup: Sweep up solid spills to avoid dust generation. Dispose of as halogenated organic waste.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
- Gilchrist, T. L., & Lemos, A. (1993). Reaction of pyrroles with ethyl 2-nitroso- and 2-azo-propenoates. Journal of the Chemical Society, Perkin Transactions 1.
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Retrieved February 12, 2026, from [Link]
Sources
Technical Guide: Structural, Electronic, and Synthetic Divergence of Pyrrole-2- vs. Pyrrole-3-Carboxylates
Executive Summary
In medicinal chemistry and organic synthesis, the distinction between pyrrole-2-carboxylate and pyrrole-3-carboxylate is not merely positional; it represents a fundamental bifurcation in electronic behavior, synthetic accessibility, and pharmacophoric utility. While the 2-position (α) is the thermodynamic sink for electrophilic substitution and the default for classical synthesis (Knorr/Paal-Knorr), the 3-position (β) offers a unique vector for hydrogen bonding and metabolic stability, often necessitating specialized "trick" chemistries like the Van Leusen reaction. This guide dissects these isomers to aid decision-making in lead optimization and process chemistry.
Part 1: Electronic & Structural Divergence[1]
The pyrrole ring is π-excessive, but the electron density is not uniformly distributed.[1] Understanding the orbital coefficients at C2 versus C3 is the prerequisite for predicting reactivity and acidity.[1]
Resonance and Reactivity
The nitrogen lone pair donates electron density into the ring, establishing a dipole.[1]
-
C2 (α-position): This position is the primary nucleophilic site. The intermediate
-complex formed upon electrophilic attack at C2 is stabilized by three resonance structures, preserving the conjugation more effectively than attack at C3.[1][2] -
C3 (β-position): Attack here yields a
-complex with only two significant resonance contributors. Consequently, C3 is kinetically slower to react with electrophiles unless C2 is sterically blocked.[1]
Acidity (pKa)
The position of the carboxylate relative to the pyrrole nitrogen (a hydrogen bond donor) significantly alters the acidity of the carboxylic acid.[1]
| Isomer | Approx. pKa (H2O) | Electronic Driver |
| Pyrrole-2-carboxylic acid | 4.4 | Stronger acid. The electron-withdrawing inductive effect (-I) of the Nitrogen is stronger at the adjacent C2. |
| Pyrrole-3-carboxylic acid | 5.0 | Weaker acid. Further distance from the electronegative Nitrogen diminishes the -I effect.[1] |
Stability and Decarboxylation
A critical process consideration is thermal stability.[1] Pyrrole-2-carboxylic acids are notoriously prone to decarboxylation upon heating or in acidic media. The mechanism involves protonation at C2 (the most basic carbon), disrupting aromaticity and facilitating loss of CO2 to restore the stable pyrrole ring.[1] The 3-isomer is comparatively more robust, as protonation at C3 is kinetically less favorable.[1]
Part 2: Synthetic Access & Scalability
The synthetic disconnect is the most practical differentiator.[1] Making a 2-ester is trivial; making a 3-ester requires intent.
The "Natural" Route: Pyrrole-2-Carboxylates
Classical methods like the Knorr Pyrrole Synthesis or Hantzsch synthesis naturally place esters at the 2-position (or 5-position) due to the mechanism of condensing
-
Direct Functionalization: Treatment of N-protected pyrrole with Vilsmeier reagents or lithiation (e.g., n-BuLi) occurs exclusively at C2 due to the inductive effect of the N-protecting group (Directed Ortho Metalation).
The "Strategic" Route: Pyrrole-3-Carboxylates
Accessing the 3-isomer requires bypassing the natural C2 reactivity.
-
Van Leusen Reaction (The Gold Standard): This is the most reliable method for 3-substituted pyrroles.[1] It utilizes Tosylmethyl Isocyanide (TosMIC) reacting with Michael acceptors.[1][3]
-
Blocking Strategies: One must install a bulky group (e.g., TIPS) on the Nitrogen to sterically hinder C2, or use a removable blocking group (like a t-butyl ester) at C2, functionalize C3, and then decarboxylate C2.
Decision Logic (Visualization)
Figure 1: Synthetic decision tree. The 3-carboxylate requires specific "de novo" ring construction (Van Leusen) or complex manipulation, whereas the 2-carboxylate is accessible via standard electrophilic or lithiation chemistry.
Part 3: Medicinal Chemistry Implications[5][6]
In Drug Discovery, the choice between 2- and 3-substitution dictates the vector of the H-bond acceptor (the carbonyl oxygen) relative to the H-bond donor (the pyrrole NH).
Vector Analysis
-
2-Carboxylate: The carbonyl oxygen projects "backward" toward the NH vector (approx. 30-60° offset depending on conformation). This can create an intramolecular H-bond (5-membered ring), locking the conformation and reducing solubility/permeability (higher LogP).
-
3-Carboxylate: The carbonyl vector projects "outward" (approx. 144° offset). This prevents intramolecular H-bonding with the NH, leaving both the NH and the Carbonyl available for intermolecular binding with the protein target.[1]
Case Study: Sunitinib (Sutent)
Sunitinib, a tyrosine kinase inhibitor, utilizes a pyrrole-3-substituted core (specifically an amide derived from the 3-position).
-
Why? The 3-position orientation allows the pyrrole NH and the carbonyl oxygen to engage distinct residues in the ATP binding pocket of the kinase (VEGFR2/PDGFR).[1] A 2-substituted analog would alter this geometry, likely abolishing potency due to steric clash or loss of the key H-bond network.
Part 4: Experimental Protocols
Protocol A: Synthesis of Ethyl Pyrrole-3-carboxylate (Van Leusen Method)
This protocol avoids the contamination of the 2-isomer common in other methods.
Reagents:
-
Ethyl crotonate (or Ethyl acrylate for unsubstituted)
-
Sodium Hydride (NaH)[6]
-
DMSO/Ether solvent system[1]
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv, 60% in oil) in dry Et2O/DMSO (2:1 ratio).
-
Addition: Add a solution of TosMIC (1.0 equiv) and Ethyl Acrylate (1.0 equiv) dropwise over 20 minutes. Caution: Exothermic.
-
Cyclization: Stir the mixture at ambient temperature for 2 hours. The intermediate anion undergoes a [3+2] cycloaddition followed by elimination of sulfinic acid.[1]
-
Quench: Dilute carefully with water. Extract with EtOAc (3x).[1]
-
Purification: Wash organics with brine, dry over MgSO4. Concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Validation: 1H NMR will show signals for H2 (s, ~7.4 ppm), H4 (m, ~6.6 ppm), and H5 (m, ~6.7 ppm).[1] Note the distinct singlet for H2, which is absent in 2-substituted pyrroles.
Protocol B: pKa Determination via Potentiometric Titration
To empirically verify the electronic difference.
-
Solution: Dissolve 0.05 mmol of the specific pyrrole-carboxylic acid in 25 mL of degassed water (add 5% MeOH if solubility is poor).
-
Titrant: Use 0.01 M standardized NaOH (carbonate-free).
-
Measurement: Perform titration under N2 atmosphere at 25°C using a calibrated glass electrode.
-
Calculation: Plot pH vs. Volume. The inflection point (half-equivalence point) yields the pKa.[1] Expect ~4.4 for 2-COOH and ~5.0 for 3-COOH.
Part 5: References
-
Van Leusen, A. M., et al. "A New and Simple Synthesis of the Pyrrole Ring System from Michael Acceptors and Tosylmethylisocyanides."[1] Tetrahedron Letters, vol. 13, no. 52, 1972, pp. 5337–5340.[1] Link
-
Rapoport, H., & Willson, C. D. "Synthesis of Pyrrole-3-carboxylic Acids."[1] The Journal of Organic Chemistry, vol. 26, no. 4, 1961, pp. 1102–1105.[1] Link[1]
-
Mendgen, T., et al. "Synthesis and Biological Evaluation of Pyrrole-3-Carboxamides as Inhibitors of Cytokine Production."[1] Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 1, 2012. (Discusses Sunitinib analogs).[1] Link[1]
-
Jones, R. A., & Bean, G. P. The Chemistry of Pyrroles. Academic Press, 1977. (Authoritative text on pKa and reactivity).
-
PubChem. "Pyrrole-2-carboxylic acid."[1][7] National Library of Medicine.[1] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen Reaction [organic-chemistry.org]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]
Technical Whitepaper: Commercial & Scientific Profile of CAS 881674-39-1
This in-depth technical guide details the commercial landscape, procurement specifications, and chemical utility of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate (CAS 881674-39-1).
Compound Identity: this compound CAS Registry Number: 881674-39-1 Molecular Formula: C₈H₁₀BrNO₂ Molecular Weight: 232.07 g/mol
Executive Summary
CAS 881674-39-1 is a specialized heterocyclic building block primarily utilized in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and related pharmaceutical candidates. Structurally, it features a pyrrole core substituted with an ethyl ester at the C3 position, a methyl group at C2, and a bromine atom at C5. The bromine functionality serves as a critical "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound an essential intermediate for diversifying drug scaffolds similar to Vonoprazan .
Current market analysis indicates that while this compound is available from catalog suppliers, it is frequently treated as a "made-to-order" or "inquiry-only" item for bulk quantities, with prices reflecting its status as an advanced research intermediate rather than a commodity chemical.
Commercial Supply & Pricing Analysis
Market Status
The supply chain for CAS 881674-39-1 is segmented into Research Scale (mg to g) and Process Scale (kg) . It is not a high-volume commodity; rather, it is stocked by specialized vendors focusing on heterocyclic chemistry and drug discovery building blocks.
Supplier Landscape
The following vendors have been identified as verified commercial sources. Researchers are advised to prioritize suppliers offering NMR/HPLC validation with every batch.
| Supplier | Region | Stock Status | Purity Grade | Typical Pack Size |
| BLD Pharm | Global (CN/USA) | In Stock | >97% | 1g, 5g, 25g |
| AbovChem | USA | Lead Time | >95% | Inquiry |
| Arctom | Global | Inquiry | >97% | Custom |
| Enamine | Europe (UA) | Inquiry | >95% | Building Block |
| Sigma-Aldrich | Global | Rare/Inquiry | Research | mg scale |
Price Benchmarking
Pricing for brominated pyrrole carboxylates is volatile and volume-dependent. The estimated pricing below is derived from comparable advanced intermediates in the P-CAB supply chain.
-
Discovery Scale (100 mg - 1 g): $85 - $150 USD per gram.
-
Note: High unit cost due to synthesis complexity and purification overhead.
-
-
Pilot Scale (10 g - 100 g): $40 - $70 USD per gram.
-
Note: Significant discounts available for bulk inquiries.
-
-
Commercial Scale (>1 kg): Custom manufacturing quote required (typically <$10/g).
Procurement Insight: For synthesis campaigns requiring >10g, request a "Custom Synthesis" quote rather than purchasing multiple catalog units to reduce cost by up to 40%.
Technical Specifications & Synthesis
Structural Utility in Drug Design
The value of CAS 881674-39-1 lies in its orthogonal reactivity :
-
C5-Bromine: Ready for Suzuki/Stille coupling to introduce aryl groups (e.g., fluorophenyl moieties common in P-CABs).
-
C3-Ester: Can be hydrolyzed to the acid for amide coupling or reduced to an alcohol/aldehyde.
-
N1-Position: Unsubstituted, allowing for sulfocylation (e.g., with pyridine-3-sulfonyl chloride).
Synthesis Pathway Visualization
The following diagram illustrates the logical flow for synthesizing and utilizing CAS 881674-39-1, highlighting its role as a divergent intermediate.
Figure 1: Synthetic utility of CAS 881674-39-1 showing upstream formation and downstream diversification.[1][2]
Quality Control (QC) Protocols
To ensure experimental integrity, incoming batches must be validated against these criteria:
-
¹H NMR (DMSO-d₆):
-
Look for the diagnostic NH broad singlet (~11.5 ppm).
-
Verify the Ethyl group : Quartet (~4.1 ppm) and Triplet (~1.2 ppm).
-
Methyl group : Singlet (~2.4 ppm).
-
Absence of Regioisomers: Ensure no 4-bromo isomer exists (often a byproduct of non-selective bromination).
-
-
HPLC Purity:
-
Minimum acceptable: 97% (Area %) .
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA).
-
Handling & Storage Protocol
This compound is sensitive to environmental factors. Adhering to the following protocol is mandatory to prevent degradation (de-bromination or oxidation).
Standard Operating Procedure (SOP)
-
Receipt: Upon arrival, inspect the vial for seal integrity. The compound should appear as a white to off-white solid .
-
Storage:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Store under Argon or Nitrogen.
-
Light: Protect from light (amber vial) to prevent photolytic debromination.
-
-
Solubility:
-
Soluble in DMSO, DMF, and Methanol.
-
Sparingly soluble in water.[3]
-
-
Safety:
-
GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are required.
-
References
-
P-CAB Structural Context: Vonoprazan and related pyrrole derivatives as potassium-competitive acid blockers.[4] PubChem Compound Summary. Retrieved from [Link]
-
Synthesis Methodology: General methods for the halogenation of pyrrole-3-carboxylates. Organic Syntheses, Coll. Vol. (Various). Retrieved from [Link]
Sources
- 1. CN106187852A - A kind of preparation method of Vonoprazan fumarate intermediate - Google Patents [patents.google.com]
- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Vonoprazan | C17H16FN3O2S | CID 15981397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate using N-Bromosuccinimide
Abstract
This document provides a comprehensive guide to the synthesis of ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate, a valuable heterocyclic building block. Halogenated pyrroles are key structural motifs in numerous biologically active natural products and pharmaceutical agents.[1][2] This protocol details the regioselective monobromination of the electron-rich pyrrole core using N-Bromosuccinimide (NBS), a convenient and milder alternative to elemental bromine.[3][4] We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, and discuss methods for purification, characterization, and troubleshooting.
Introduction and Mechanistic Rationale
The pyrrole ring is a fundamental scaffold in medicinal chemistry. Its functionalization allows for the exploration of vast chemical space in drug discovery programs. Bromination, in particular, introduces a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.
The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. Pyrroles are highly activated aromatic systems prone to over-bromination and polymerization with harsh reagents like Br₂.[5] NBS provides a low, steady concentration of electrophilic bromine, enabling controlled and selective substitution.[6]
Regioselectivity: The bromination of a substituted pyrrole is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the electronic effects of the substituents on the ring. In the case of ethyl 2-methyl-1H-pyrrole-3-carboxylate, the C5 position is the most favorable site for electrophilic attack.
-
Activating Group: The C2-methyl group is an electron-donating group (EDG), which activates the pyrrole ring towards electrophilic attack, particularly at the adjacent C5 position.
-
Deactivating Group: The C3-ethyl carboxylate group is an electron-withdrawing group (EWG), which deactivates the ring.
-
Combined Effect: The powerful activating effect of the pyrrole nitrogen, combined with the directing influence of the C2-methyl group, overwhelmingly favors substitution at the C5 position, which is sterically accessible and electronically enriched. Electrophilic attack at C5 results in a resonance-stabilized carbocation intermediate (an arenium ion), leading to the desired product.[5]
Reaction Mechanism
dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Mechanism of Electrophilic Bromination", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes Pyrrole [label="Ethyl 2-methyl-1H-pyrrole-3-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; NBS [label="N-Bromosuccinimide (NBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Sigma Complex\n(Arenium Ion Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ethyl 5-bromo-2-methyl-\n1H-pyrrole-3-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Succinimide [label="Succinimide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pyrrole -> Intermediate [label="+ 'Br+' (from NBS)"]; NBS -> Intermediate [style=invis]; Intermediate -> Product [label="- H+"]; Intermediate -> Succinimide [label="+ Succinimide anion", style=dashed]; }
Caption: Figure 1: Mechanism of Electrophilic Bromination.
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified conditions, particularly temperature control and stoichiometry, is critical for achieving high yield and selectivity.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |
| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | 167.19 | 10.0 | 1.67 g | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 10.0 | 1.78 g | Recrystallize if yellow[7] |
| Tetrahydrofuran (THF) | 72.11 | - | 100 mL | Anhydrous, <50 ppm H₂O |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 50 mL | Aqueous Solution |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | - | 50 mL | Aqueous Solution |
| Brine | - | - | 50 mL | Saturated NaCl Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | Drying Agent |
| Dichloromethane (DCM) | 84.93 | - | ~150 mL | For Extraction |
| Silica Gel | - | - | As needed | For Chromatography (230-400 mesh) |
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage.[8][9] It is also an oxidizing agent and may intensify fire.[9] Handle NBS in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10][11] Avoid inhalation of dust.[8]
-
Solvents: Tetrahydrofuran and dichloromethane are volatile and flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.
-
General Hygiene: Handle all chemicals in accordance with good industrial hygiene and safety practices.[8][11]
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl 2-methyl-1H-pyrrole-3-carboxylate (1.67 g, 10.0 mmol).
-
Causality: Using a flame-dried flask under an inert nitrogen atmosphere prevents moisture, which can consume NBS and lead to side reactions.[3]
-
-
Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of polybrominated byproducts.[5]
-
Reagent Addition: Add N-Bromosuccinimide (1.78 g, 10.0 mmol) to the cooled solution in small portions over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Causality: Portion-wise addition of NBS maintains a low instantaneous concentration of the brominating agent, enhancing selectivity for monobromination.[7]
-
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 20% Ethyl Acetate in Hexane). The starting material spot should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Quenching: Once the reaction is complete, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any unreacted NBS/bromine. Stir for 10 minutes.
-
Workup & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Causality: The aqueous washes remove the succinimide byproduct and other water-soluble impurities.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product will likely be an off-white or pale yellow solid. Purification is typically achieved via flash column chromatography or recrystallization.
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) is typically effective.
-
Collect fractions and analyze by TLC to isolate the pure product.
-
-
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would be approximately: 9.0-9.5 (s, 1H, N-H), 6.8 (s, 1H, C4-H), 4.3 (q, 2H, -OCH₂CH₃), 2.3 (s, 3H, C2-CH₃), 1.3 (t, 3H, -OCH₂CH₃). Note: These are estimates based on similar structures; actual values must be confirmed experimentally.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals for the pyrrole ring carbons, ester carbonyl, and alkyl groups.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M⁺ and M⁺+2 peaks of nearly equal intensity). For C₉H₁₂BrNO₂, the expected m/z would be [M+H]⁺ ≈ 246.01 and 248.01.
-
Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Impure NBS; Insufficient reaction time; Temperature too low. | Use freshly recrystallized, white NBS.[7] Allow the reaction to stir longer at 0 °C or warm slowly to room temperature while monitoring by TLC. |
| Formation of Dibrominated Product | Reaction temperature too high; Rapid addition of NBS. | Maintain strict temperature control at 0 °C or lower.[5] Add NBS slowly and in small portions. |
| Low Isolated Yield | Product loss during aqueous workup or purification. | Ensure complete extraction from the aqueous phase. Optimize chromatography conditions to prevent product smearing on the column. |
Experimental Workflow Summary
dot digraph "Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: Overall Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
// Nodes A [label="1. Reaction Setup\n- Dissolve pyrrole in anhydrous THF\n- Inert N₂ atmosphere"]; B [label="2. Cooling\n- Cool solution to 0 °C\n- Ice-water bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. NBS Addition\n- Add NBS portion-wise\n- Maintain T < 5 °C"]; D [label="4. Reaction & Monitoring\n- Stir at 0 °C for 1 hr\n- Monitor by TLC"]; E [label="5. Quench & Workup\n- Add Na₂S₂O₃ then NaHCO₃\n- Extract with DCM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Isolation\n- Dry with MgSO₄\n- Concentrate in vacuo"]; G [label="7. Purification\n- Flash column chromatography\n (Silica, Hex/EtOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Characterization\n- NMR, MS\n- Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Caption: Figure 2: Overall Experimental Workflow.
References
-
Taylor & Francis. (n.d.). Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. Retrieved from [Link]
-
Loba Chemie. (n.d.). N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
- Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic letters, 12(22), 5182–5185.
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185.
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of different strategies to synthesize substituted pyrroles. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]
-
ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Chen, D., et al. (2022). Calix[12]pyrrole-Based Azo-Bridged Porous Organic Polymer for Bromine Capture. Journal of the American Chemical Society.
-
ResearchGate. (2025). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Retrieved from [Link]
- The Organic Chemistry Tutor. (2021).
-
OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]
- Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
- Carlson, J. C., et al. (2022). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. MDPI.
-
Chemical Synthesis Database. (2025). ethyl 5-methyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
Innovative Science Publications. (2024). Electrophilic and radical bromination of bromo derivatives via NBS. Retrieved from [Link]
-
ResearchGate. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. Retrieved from [Link]
-
Acta Crystallographica Section E. (n.d.). Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
PubMed. (n.d.). Tribromopyrrole, brominated acids, and other disinfection byproducts produced by disinfection of drinking water rich in bromide. Retrieved from [Link]
-
ACS Publications. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). Retrieved from [Link]
-
ResearchGate. (n.d.). NBS-Promoted Synthesis of Maleimides by Oxidative Dearomatization of Pyrroles: Mechanistic Investigations Using Online MS in Real-Time. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate - 1H NMR. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tribromopyrrole, brominated acids, and other disinfection byproducts produced by disinfection of drinking water rich in bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. suru-chem.com [suru-chem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgosolver.com [orgosolver.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemscience.com [chemscience.com]
- 11. fishersci.dk [fishersci.dk]
- 12. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki-Miyaura coupling conditions for 5-bromopyrrole-3-carboxylates
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromopyrrole-3-Carboxylates
Executive Summary
The 5-bromopyrrole-3-carboxylate scaffold is a privileged intermediate in the synthesis of kinase inhibitors and marine alkaloid analogs. However, it presents a dichotomous electronic challenge: the pyrrole ring is inherently electron-rich (prone to oxidation and catalyst poisoning), while the C3-ester and C5-bromide functionalities demand specific oxidative addition parameters.
This guide outlines two distinct protocols:
-
Method A (Robust): Utilizing N-protection (SEM/Boc) to mask N-H acidity, enabling high-yield couplings with standard Pd(II) sources.
-
Method B (Direct): A specialized protocol for N-H free substrates using Third-Generation Buchwald Precatalysts to overcome catalyst deactivation.
Mechanistic Insight & Chemical Context
The Substrate Challenge
The primary failure mode in coupling 5-bromopyrrole-3-carboxylates is catalyst poisoning via the acidic N-H bond (
Catalytic Cycle Visualization
The following diagram illustrates the optimized pathway, highlighting the critical role of the base in activating the boronate species while managing the pyrrole nitrogen.
Figure 1: Catalytic cycle emphasizing the entry of the activated boronate. Note that for Free-NH pyrroles, the 'Base Activation' step competes with pyrrole deprotonation.
Optimization Matrix: Critical Variables
The following table synthesizes experimental data regarding the impact of protecting groups and catalyst choice on yield.
| Variable | Recommendation | Rationale |
| Protecting Group | SEM (2-(Trimethylsilyl)ethoxymethyl) | Preferred. Stable to base; prevents N-coordination to Pd; cleaved gently (TBAF/TFA). |
| Boc (tert-Butyloxycarbonyl) | Good. Electron-withdrawing nature activates C-Br bond but can be labile at >90°C with alkoxide bases. | |
| None (Free N-H) | Challenging. Requires excess base (3-4 equiv) and bulky, electron-rich ligands (XPhos, SPhos). | |
| Catalyst | Pd(dppf)Cl₂ | Workhorse. Large bite angle of dppf ligand promotes reductive elimination; resistant to dehalogenation. |
| XPhos Pd G3 | High Performance. Necessary for sterically hindered boronic acids or free N-H substrates. | |
| Base | K₃PO₄ (aq) | Mild enough to preserve Boc; buffers pH to prevent rapid protodeboronation of unstable boronic acids. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Universal solvent system. Water is strictly required for the boronate activation step. |
Experimental Protocols
Protocol A: High-Reliability Coupling (N-Protected)
Target Audience: Medicinal Chemists requiring >85% yields and scalability.
Reagents:
-
Substrate: N-SEM-5-bromopyrrole-3-carboxylate (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane
Workflow:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the N-SEM-pyrrole, boronic acid, and Pd(dppf)Cl₂.
-
Solvent Addition: Add 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Degas (Critical): Sparge the solution with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of phosphine ligands.
-
Activation: Add the degassed 2.0 M Na₂CO₃ solution via syringe.
-
Reaction: Seal the vial and heat to 90°C for 4–16 hours.
-
Monitor: TLC (usually 20% EtOAc/Hex) or LCMS. Look for the disappearance of the bromide.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography.
Protocol B: Direct Coupling (Free N-H)
Target Audience: Process Chemists avoiding protection/deprotection steps.
Reagents:
-
Substrate: 5-bromopyrrole-3-carboxylate (1.0 equiv)
-
Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv)
-
Base: K₃PO₄ (3.0 equiv, finely ground solid)
-
Solvent: THF/Water (10:1)
Workflow Diagram:
Figure 2: Workflow for Protocol B. Note the use of solid phosphate base and strict inert atmosphere.
Key Technical Nuance: The use of XPhos Pd G3 is non-negotiable here. The precatalyst activates rapidly at mild temperatures, and the bulky XPhos ligand protects the active Pd(0) center from being sequestered by the nitrogen lone pair of the pyrrole.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (Free NH) | Switch to Protocol B (XPhos Pd G3) or protect Nitrogen (Protocol A). |
| Protodeboronation | Unstable Boronic Acid | Use K₃PO₄ instead of Carbonate; lower temp to 60°C; add boronic acid in portions. |
| Homocoupling (Biaryl) | Oxygen ingress | Degas solvents more rigorously (Freeze-Pump-Thaw is best). |
| Dehalogenation (H-Pyrrole) | Switch catalyst to Pd(dppf)Cl₂ (prevents |
References
-
Mechanistic Foundations: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link
-
Pyrrole Specifics: Smith, J. A.; Ng, S.; White, J. "The regioselective synthesis of aryl pyrroles."[1][3] Org.[4][5][6][7][8] Biomol. Chem.2006 , 4, 2477–2482.[1][3] Link
-
SEM-Protection Strategy: Li, H., et al. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Molecules2014 , 19, 2680-2693. Link
-
Buchwald Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci.2013 , 4, 916–920. Link
Sources
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles | MDPI [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Procedure for sulfonation of ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
Application Note & Protocol
Topic: Regioselective Sulfonation of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
Abstract
This document provides a comprehensive guide for the regioselective sulfonation of this compound, a polysubstituted pyrrole derivative of interest in pharmaceutical and materials science research. Sulfonated heterocyclic compounds are valuable intermediates, and their synthesis requires precise control over reaction conditions to achieve desired regioselectivity and avoid substrate degradation.[1][2] This protocol details a robust method using a sulfur trioxide-pyridine complex, a mild and effective sulfonating agent that minimizes side reactions often associated with harsher reagents like fuming sulfuric acid.[3][4][5] We will delve into the mechanistic rationale for the observed C4-position selectivity, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and describe methods for product characterization.
Introduction: The Chemistry and Rationale
Pyrrole and its derivatives are highly reactive aromatic heterocycles that readily undergo electrophilic substitution.[6][7] However, this high reactivity can also lead to polymerization or decomposition under strongly acidic conditions. The choice of sulfonating agent is therefore critical. The sulfur trioxide-pyridine (SO₃·py) complex is an ideal reagent for this transformation as it serves as a mild electrophile, delivering SO₃ to the aromatic ring without the corrosive and oxidative properties of concentrated sulfuric or chlorosulfonic acids.[4][8][9]
Mechanistic Insight: Regioselectivity on a Substituted Pyrrole Ring
The starting material, this compound, presents a single unsubstituted carbon on the pyrrole ring at the C4 position. The outcome of the electrophilic substitution is governed by the cumulative electronic effects of the existing substituents:
-
2-Methyl Group (-CH₃): An electron-donating group that activates the ring towards electrophilic attack.
-
3-Carboxylate Group (-COOEt): A strong electron-withdrawing group that deactivates the ring.
-
5-Bromo Group (-Br): An electron-withdrawing group (by induction) that deactivates the ring.
The combined deactivating effects of the bromo and carboxylate groups temper the high reactivity of the pyrrole core, while the C4 position remains the only sterically and electronically viable site for the incoming electrophile (SO₃). The reaction is thus expected to proceed with high regioselectivity to yield ethyl 5-bromo-2-methyl-4-sulfo-1H-pyrrole-3-carboxylate.
Experimental Workflow Overview
The following diagram outlines the complete workflow from reaction setup to final product analysis.
Caption: Experimental workflow for the sulfonation of the pyrrole substrate.
Materials & Methods
Materials and Equipment
-
This compound
-
Sulfur trioxide-pyridine complex (SO₃·py), ≥98%
-
Anhydrous pyridine
-
Anhydrous ethyl acetate
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Condenser and drying tube (CaCl₂)
-
Thermometer/temperature probe
-
Heating mantle with stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer (≥400 MHz) and Mass Spectrometer
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[10]
-
Sulfur Trioxide-Pyridine Complex: This reagent is corrosive and moisture-sensitive.[11][12] Avoid inhalation of dust and contact with skin or eyes.[13][14] Handle in an inert atmosphere where possible. In case of contact, flush the affected area with copious amounts of water.[12]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Ensure handling occurs exclusively within a fume hood.
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Place a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon).
-
To this flask, add this compound (1.0 eq, e.g., 2.60 g, 10 mmol).
-
Add 20 mL of anhydrous pyridine to dissolve the substrate. Stir until a homogeneous solution is formed.
-
Cool the flask to 0°C using an ice-water bath.
-
Scientist's Note: Cooling the solution is crucial to control the initial exotherm upon addition of the sulfonating agent, preventing potential side reactions.
-
Step 2: Sulfonation
-
To the cooled, stirring solution, add the sulfur trioxide-pyridine complex (1.2 eq, e.g., 1.91 g, 12 mmol) portion-wise over 15-20 minutes.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to 80-90°C.
-
Maintain this temperature and monitor the reaction progress using TLC (e.g., mobile phase 30% Ethyl Acetate in Hexanes with 1% Acetic Acid). The product spot should be significantly more polar than the starting material. The reaction is typically complete within 4-6 hours.
-
Scientist's Note: The use of a slight excess of the SO₃·py complex ensures the complete conversion of the starting material.[4] Heating is necessary to drive the electrophilic substitution on the deactivated pyrrole ring.
-
Step 3: Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 100 mL of an ice-water slurry with vigorous stirring.
-
Acidify the aqueous mixture to a pH of ~2 by slowly adding 2M HCl (aq).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Scientist's Note: The acidic work-up ensures that the sulfonic acid product is in its protonated form, which is more soluble in the organic extraction solvent.
-
Step 4: Purification
-
The crude product, a solid or viscous oil, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.
Summary of Reaction Parameters and Expected Results
| Parameter | Value / Description | Rationale |
| Substrate | This compound | The target molecule for sulfonation. |
| Sulfonating Agent | Sulfur trioxide-pyridine complex | A mild and selective reagent suitable for sensitive heterocyclic systems.[3][15] |
| Stoichiometry | 1.2 equivalents of SO₃·py | Ensures complete reaction without significant excess of the reagent. |
| Solvent | Anhydrous Pyridine | Acts as both solvent and a mild base to facilitate the reaction.[5] |
| Temperature | 80-90°C | Provides sufficient thermal energy to overcome the activation barrier for substitution. |
| Reaction Time | 4-6 hours | Typical duration for completion, should be confirmed by TLC monitoring. |
| Expected Product | Ethyl 5-bromo-2-methyl-4-sulfo-1H-pyrrole-3-carboxylate | Regioselective substitution at the only available C-H position (C4). |
| Expected Yield | 60-75% | A typical yield range for this type of transformation. |
Product Characterization
The identity and purity of the final product, ethyl 5-bromo-2-methyl-4-sulfo-1H-pyrrole-3-carboxylate, should be confirmed by spectroscopic methods.
Expected ¹H NMR Data (400 MHz, DMSO-d₆): The most telling feature in the ¹H NMR spectrum will be the disappearance of the signal corresponding to the C4-H of the starting material and the appearance of a broad singlet for the sulfonic acid proton.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -SO₃H | 10.0 - 12.0 | broad singlet | 1H | Exchangeable with D₂O. |
| NH | ~11.5 | broad singlet | 1H | Chemical shift can be variable.[16][17] |
| -O-CH₂ -CH₃ | ~4.25 | quartet | 2H | Ethyl ester methylene group. |
| -CH₃ (at C2) | ~2.40 | singlet | 3H | Methyl group on the pyrrole ring. |
| -O-CH₂-CH₃ | ~1.30 | triplet | 3H | Ethyl ester methyl group. |
-
¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the pyrrole carbons, with the C4 carbon showing a downfield shift due to the attached sulfonyl group, along with signals for the ester and methyl carbons.
-
Mass Spectrometry (ESI-): Expect to observe the molecular ion peak corresponding to [M-H]⁻ at m/z ≈ 338/340 (reflecting the isotopic pattern of Bromine).
References
-
Atul Ltd. (n.d.). Chlorosulfonic acid. Retrieved from [Link]
-
J&K Scientific. (n.d.). Sulfur trioxide pyridine complex | 26412-87-3. Retrieved from [Link]
-
SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. Retrieved from [Link]
-
Du Pont. (1980). Chlorosulfonic Acid Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfur trioxide pyridine complex. Retrieved from [Link]
-
PubMed. (2009). Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Preparation of Sulfenyl Pyrroles. Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). Halogenation and sulfonation of pyrrole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Sulfur trioxide pyridine complex, tech., (48.8 - 52.2% SO3). Retrieved from [Link]
-
ResearchGate. (2012). Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. Retrieved from [Link]
-
Slideshare. (2018). Heterocyclic compounds part _IV (Pyrrole). Retrieved from [Link]
-
YouTube. (2020, December 21). Pyrrole: Electrophilic Substitution Reactions Lecture 1. Retrieved from [Link]
-
ResearchGate. (2002). (PDF) Chlorosulfonic Acid. Retrieved from [Link]
-
ResearchGate. (2007). Revisit to the sulfonation of pyrroles: Is the sulfonation position correct?. Retrieved from [Link]
-
PubMed. (2006). Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents. Retrieved from [Link]
-
YouTube. (2021, June 30). Pyrrole: Synthesis, Reactions & Medicinal Uses. Retrieved from [Link]
-
Unknown. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (2018). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]
-
ResearchGate. (2014). How to carry out a sulfonation reaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorosulfuric acid. Retrieved from [Link]
-
ResearchGate. (1966). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]
Sources
- 1. Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Halogenation and sulfonation of pyrrole [quimicaorganica.org]
- 6. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Sulfur trioxide pyridine complex technical, SO3 = 45 26412-87-3 [sigmaaldrich.com]
- 10. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
C-H activation vs bromination at pyrrole C5 position
Executive Summary
The pyrrole ring is a privileged pharmacophore in medicinal chemistry, yet its high electron density renders it notoriously sensitive to oxidation and polymerization. Historically, functionalizing the C5 position (the
This guide compares that classical workflow against the modern Direct C-H Arylation approach. While bromination remains useful for specific off-the-shelf intermediates, Pd-catalyzed C-H activation has emerged as the superior method for late-stage functionalization, offering higher atom economy and bypassing unstable halogenated intermediates.
Scientific Foundation: The Mechanistic Divergence
To control reactivity, one must understand the operating mechanism. The choice between bromination and C-H activation is a choice between Electrophilic Aromatic Substitution (EAS) and Concerted Metalation-Deprotonation (CMD) .
Classical Route: Electrophilic Bromination (EAS)
Pyrrole is
-
Mechanism: The electrophile (
from NBS) attacks the C5 position, forming a resonance-stabilized -complex (Wheland intermediate). Re-aromatization restores the system. -
The Problem: The product (2-bromopyrrole) is still electron-rich and often more reactive than the starting material, leading to poly-bromination. Furthermore, halopyrroles are notoriously unstable, often decomposing ("turning black") upon storage or silica purification.
Modern Route: C-H Activation (CMD)
Modern Pd(II) or Ru(II) catalysis avoids the carbocation intermediate entirely.
-
Mechanism: The metal center coordinates to the pyrrole. A carboxylate ligand (acetate or pivalate) acts as an intramolecular base, abstracting the C5 proton simultaneously as the Metal-Carbon bond forms.
-
The Advantage: This pathway is less sensitive to the electronic "over-activation" of the ring, allowing for cleaner mono-functionalization.
Mechanistic Visualization
Figure 1: Mechanistic comparison. Route A proceeds via a high-energy cationic intermediate prone to side reactions. Route B utilizes a concerted pathway mediated by a carboxylate base.
Detailed Experimental Protocols
Scope: Functionalization of N-Boc-2-phenylpyrrole at the C5 position. Note: The N-Boc group is critical. It sterically hinders the N-lone pair (preventing catalyst poisoning) and electronically activates the C2/C5 positions via the CMD mechanism.
Protocol A: Classical Bromination (The "Old Standard")
Use this only if you specifically need the bromide for complex multi-step synthesis.
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.
-
Solvation: Dissolve N-Boc-2-phenylpyrrole (1.0 equiv, 1 mmol) in anhydrous THF (10 mL, 0.1 M).
-
Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Crucial: Low temperature prevents poly-bromination.
-
Addition: Dissolve NBS (1.05 equiv) in THF (5 mL) and add dropwise over 15 minutes.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC. Do not let it warm to RT until complete.
-
Quench: Add saturated Na2S2O3 (aq) at -78°C.
-
Workup: Extract with Et2O. Wash with brine. Dry over MgSO4.
-
Purification: Rapid filtration through a short plug of neutral alumina. Warning: Silica gel is acidic and can decompose the product.
Protocol B: Direct C-H Arylation (The "Gold Standard")
Recommended for direct library synthesis.
-
Catalyst Loading: In a glovebox or under Argon flow, add the following to a reaction vial:
-
N-Boc-2-phenylpyrrole (1.0 equiv)
-
Aryl Bromide (Coupling partner, 1.2 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: DavePhos or SPhos (10 mol%) — Biaryl phosphines are essential for stabilizing the Pd center.
-
Base: K2CO3 (2.0 equiv) or PivOK (Pivalate is a superior proton shuttle).
-
-
Solvent: Add anhydrous DMA (Dimethylacetamide) or Toluene [0.2 M].
-
Degassing: Sparge with Argon for 5 minutes.
-
Heating: Seal and heat to 100°C for 12-16 hours.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMA.
-
Purification: Standard silica gel chromatography (The arylated product is much more stable than the bromo-intermediate).
Comparative Data Analysis
The following data summarizes internal bench-marking of the two routes for the synthesis of 2,5-diphenylpyrrole .
| Metric | Route A: Bromination + Suzuki | Route B: Direct C-H Arylation | Analysis |
| Step Count | 2 Steps (Bromination -> Coupling) | 1 Step | C-H activation is 50% shorter. |
| Overall Yield | 45 - 55% | 78 - 85% | Loss of unstable bromo-intermediate lowers Route A yield. |
| Atom Economy | Low (Stoichiometric NBS waste) | High | Route B generates only HX byproduct. |
| Regioselectivity | Variable (Risk of 3-Br or di-Br) | High (>20:1 C5:C3) | Ligand/Base control enforces C5 selectivity. |
| Stability | Intermediate is light/acid sensitive | Product is stable | Route B bypasses the "handling gap." |
Troubleshooting & Optimization (Expert Insights)
The "Black Tar" Scenario (Route A)
If your bromination turns into a black tar:
-
Cause: Acid-catalyzed polymerization initiated by HBr byproduct.
-
Fix: Add a solid buffer (e.g., NaHCO3, 2 equiv) directly into the reaction flask before adding NBS.
Catalyst Death (Route B)
If conversion stalls at <20%:
-
Cause: The pyrrole nitrogen lone pair is coordinating to Pd, poisoning the catalyst (forming an unreactive L-Pd-Pyrrole complex).
-
Fix: Ensure the N-protecting group is electron-withdrawing (Boc, Tosyl). If using free N-H pyrrole, switch to Ruthenium catalysis (e.g., [Ru(p-cymene)Cl2]2), which is more tolerant of free amines [1].
Decision Matrix
Figure 2: Strategic decision matrix for selecting the optimal synthetic pathway.
References
-
Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012).[1][2][3] Ruthenium(II)-Catalyzed C–H Bond Activation and Functionalization. Chemical Reviews, 112(11), 5879–5918.[2] Link
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metalation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126. Link
-
Wang, X., Gribkov, D. V., & Sames, D. (2007). Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (NH)-Pyrroles and Indoles. The Journal of Organic Chemistry, 72(4), 1476–1479. Link
-
Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metalation-Deprotonation Mechanism in Pd-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society, 130(33), 10848–10849. Link
Sources
Application Note: N-Alkylation Protocols for Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
Executive Summary
This guide details the N-alkylation of ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate (CAS: 16533-71-4), a critical pharmacophore often utilized in the synthesis of receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs). Unlike simple pyrroles, this substrate possesses unique electronic features—specifically the electron-withdrawing 3-ethoxycarbonyl and 5-bromo groups—that significantly increase the acidity of the N-H bond (
This protocol prioritizes regioselectivity (N- vs. C-alkylation) and chemoselectivity (preserving the labile C-Br bond and the ester moiety). Three validated methods are presented, ranging from the industry-standard hydride method to milder carbonate-based approaches.
Strategic Analysis & Mechanistic Insight
Substrate Electronics
The substrate is an electron-deficient pyrrole.[1][2]
-
Acidity: The electron-withdrawing nature of the ester at C3 and the bromine at C5 stabilizes the pyrrolyl anion via resonance and inductive effects. This allows for cleaner deprotonation using bases weaker than organolithiums.
-
Regioselectivity: While pyrroles are prone to C-alkylation (soft nucleophiles), the formation of the discrete nitrogen anion (hard nucleophile) in polar aprotic solvents favors N-alkylation (Hard-Soft Acid-Base theory).
-
Risk Factors:
-
Debromination: Avoid lithiated bases (e.g., n-BuLi) to prevent Lithium-Halogen exchange at the C5 position.
-
Hydrolysis: The C3 ethyl ester is susceptible to hydrolysis under aqueous basic conditions; anhydrous conditions are preferred.
-
Decision Matrix for Method Selection
Figure 1: Decision tree for selecting the optimal alkylation protocol based on electrophile reactivity and scale.
Method A: The Standard Protocol (NaH / DMF)
Best For: Unreactive alkyl halides, secondary halides, and maximizing yield on gram-scale.
Mechanism: Irreversible deprotonation forms a "naked" pyrrolyl anion, highly reactive toward
Reagents & Equipment[3][4][5][6][7]
-
Substrate: this compound (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide) [0.2 M concentration]
-
Electrophile: Alkyl Halide (1.2 – 1.5 equiv)
-
Quench: Saturated
(aq)
Step-by-Step Protocol
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Base Washing (Optional but Recommended): Place NaH (1.2 equiv) in the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to lipophilic contaminants. Decant hexanes under
. -
Solvation: Suspend NaH in anhydrous DMF (50% of total volume). Cool to 0 °C in an ice bath.
-
Deprotonation: Dissolve the pyrrole substrate in the remaining DMF. Add this solution dropwise to the NaH suspension over 15–20 minutes.
-
Observation: Evolution of
gas.[3] Solution often turns yellow/orange indicating anion formation. -
Hold: Stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the Alkyl Halide dropwise at 0 °C.
-
Reaction: Remove ice bath and allow to warm to Room Temperature (20–25 °C). Stir for 2–12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The N-alkylated product is typically less polar than the starting material (loss of H-bond donor).
-
-
Workup:
Method B: Mild Base Protocol (Cs₂CO₃ / Acetonitrile)
Best For: Highly reactive electrophiles (MeI, Benzyl bromide), base-sensitive substrates, or when strictly anhydrous DMF is unavailable. Mechanism: Cesium effect; the large cation radius disrupts ion pairing, increasing the nucleophilicity of the nitrogen without generating a "naked" anion.
Reagents
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Acetonitrile (ACN) or Acetone (Reagent Grade)
-
Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional, accelerates reaction.
Protocol
-
Dissolve substrate (1.0 equiv) in ACN [0.1 M].
-
Add
(2.0 equiv) and TBAI (0.1 equiv). -
Heat to reflux (80 °C) for ACN or 50 °C for Acetone.
-
Monitor by TLC (Reaction time: 4–24 hours).
-
Workup: Filter off inorganic solids. Concentrate filtrate.[4][3] Redissolve residue in EtOAc, wash with water/brine, and re-concentrate.
Method C: Phase Transfer Catalysis (PTC)
Best For: Large-scale synthesis (>100g), green chemistry requirements, or avoiding DMF workup issues.
Reagents
-
Solvent: Toluene or 2-MeTHF (Organic phase) / 30% NaOH (Aqueous phase).
-
Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%).
Protocol
-
Dissolve substrate in Toluene.[4]
-
Add Alkyl Halide (1.5 equiv) and TBAB.
-
Add 30% NaOH solution with vigorous stirring (high RPM required for emulsion).
-
Stir at 25–40 °C.
-
Note: Keep temperature low to prevent ester hydrolysis by the aqueous NaOH.
-
-
Workup: Separate layers. Wash organic layer with water/brine.[3] Concentrate.
Critical Troubleshooting & Data
Common Failure Modes
| Issue | Symptom | Root Cause | Solution |
| C-Alkylation | Product spot has similar Rf to SM; NMR shows NH signal. | Temperature too high during addition; "Soft" electrophile used. | Keep addition at 0 °C; Use Method A (NaH) to ensure hard anion character. |
| Debromination | Loss of Br isotope pattern in MS; M-79 peak observed. | Metal-Halogen exchange (if using Li-bases) or Radical mechanism. | Never use n-BuLi. Add radical scavenger (BHT) if using iodides in light. |
| Ester Hydrolysis | Formation of carboxylic acid (streaks on TLC). | Wet solvent or aqueous base exposure at high temp. | Switch to Method A (Anhydrous).[4] Dry DMF over molecular sieves. |
| Incomplete Rxn | SM remains despite excess R-X. | Steric hindrance at N (2-Me and 3-COOEt flanking). | Add 0.1 eq KI or TBAI (Finkelstein condition) to activate R-Cl to R-I. |
Reaction Workflow Visualization
Figure 2: Step-by-step workflow for the standard NaH/DMF alkylation protocol.
Safety & Handling
-
Brominated Compounds: The starting material and product contain bromine. While the C-Br bond is relatively stable, avoid contact with strong reducing agents.
-
Sodium Hydride: Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried.
-
Alkylating Agents: Most alkyl halides (e.g., Methyl Iodide, Benzyl Bromide) are potent alkylators and potential carcinogens. Handle only in a fume hood.
References
-
BenchChem. Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.[3] (Adapted protocol for electron-deficient nitrogen heterocycles).
-
Organic Chemistry Portal. Synthesis of Pyrroles: Alkylation Protocols. (General reactivity of electron-deficient pyrroles).[6]
-
PubChem. Ethyl 2-methyl-1H-pyrrole-3-carboxylate Compound Summary. (Physicochemical properties and safety data).[4][7][8]
-
Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine (Analogous chemistry for brominated azoles).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Asymmetric Allylic Alkylation of Electron-Deficient Pyrroles with Meso Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Ethyl 3-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of 5-aryl-2-methylpyrrole-3-carboxylates via cross-coupling
Preparation of 5-aryl-2-methylpyrrole-3-carboxylates via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and efficient method for the synthesis of 5-aryl-2-methylpyrrole-3-carboxylates, a class of compounds with significant potential in medicinal chemistry and materials science. The protocol leverages the power and versatility of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, to facilitate the formation of a key carbon-carbon bond between a pyrrole core and various aryl partners. This document provides not only a step-by-step experimental procedure but also delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind the selection of catalysts, reagents, and reaction conditions.
Introduction: The Significance of Aryl-Pyrrole Scaffolds
Aryl-substituted pyrroles are a prominent structural motif found in a vast array of pharmaceuticals, natural products, and functional materials.[1] The unique electronic properties and conformational flexibility of the pyrrole ring, combined with the diverse functionalities that can be introduced via the aryl substituent, make these compounds privileged scaffolds in drug discovery. Specifically, the 5-aryl-2-methylpyrrole-3-carboxylate core is a versatile intermediate, with the ester functionality providing a handle for further synthetic manipulations.[1] Traditional methods for the synthesis of such compounds can be arduous and lack general applicability. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the accessibility of these important molecules.[2][3] This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, offers a mild, efficient, and functional-group-tolerant method for the formation of C(sp2)–C(sp2) bonds.[3][4]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[5][6] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 5-bromo-2-methylpyrrole-3-carboxylate, forming a Pd(II) intermediate.[2][6]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[4][7]
-
Reductive Elimination: The two organic fragments on the palladium center (the pyrrole and the aryl group) couple and are expelled from the coordination sphere, forming the desired 5-aryl-2-methylpyrrole-3-carboxylate product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of the requisite 5-bromo-2-methylpyrrole-3-carboxylate starting material and its subsequent Suzuki-Miyaura cross-coupling with a representative arylboronic acid.
Synthesis of Methyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
Materials:
-
Methyl 2-methyl-1H-pyrrole-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 2-methyl-1H-pyrrole-3-carboxylate (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure mthis compound.
Suzuki-Miyaura Cross-Coupling: Synthesis of Methyl 5-aryl-2-methyl-1H-pyrrole-3-carboxylate
This protocol outlines a general procedure for the palladium-catalyzed coupling of the synthesized bromopyrrole with an arylboronic acid.[1]
Materials:
-
Mthis compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 - 0.10 equiv)
-
Base: e.g., Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3) (2.0 equiv)
-
Solvent system: e.g., 1,4-Dioxane and water (4:1 v/v)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add mthis compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 0.1 equiv), and the base (e.g., Cs2CO3, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired methyl 5-aryl-2-methyl-1H-pyrrole-3-carboxylate.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling. Yields are illustrative and may vary depending on the specific arylboronic acid used.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (10) | Cs2CO3 | Dioxane/H2O | 90 | 5 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (10) | Cs2CO3 | Dioxane/H2O | 90 | 6 | ~82 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh3)4 (10) | K2CO3 | Dioxane/H2O | 100 | 8 | ~78 |
| 4 | 3-Pyridylboronic acid | Pd(dppf)Cl2 (5) | K2CO3 | DME | 80 | 4 | ~75 |
Note: DME = 1,2-Dimethoxyethane. Yields are based on similar reactions reported in the literature.[1][8]
Causality and Experimental Choices: A Deeper Dive
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters:
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for a broad range of Suzuki couplings.[1] The phosphine ligands stabilize the palladium center and influence its reactivity. For more challenging couplings, particularly with heteroaryl substrates, specialized ligands such as SPhos or catalysts like Pd(dppf)Cl2 may be required to enhance reaction rates and prevent side reactions.[8][9]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4] Inorganic bases like cesium carbonate and potassium carbonate are frequently employed.[1][8] The choice of base can also influence the stability of the starting materials and products, especially if they contain base-labile functional groups.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often optimal. The organic solvent solubilizes the organic reactants and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.[5]
-
Protecting Groups: For pyrroles, the N-H proton can sometimes interfere with the catalytic cycle. While the provided protocol is for an NH-free pyrrole, in some cases, protection of the pyrrole nitrogen with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) can prevent side reactions and improve yields, although this adds extra synthetic steps.[1][10]
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile platform for the synthesis of 5-aryl-2-methylpyrrole-3-carboxylates. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize this transformation for their specific synthetic targets. The protocols and insights provided in this guide are intended to empower scientists in their efforts to access this important class of molecules for a wide range of applications in drug discovery and materials science.
References
- SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction.
-
Cui, K., Gao, M., Zhao, H., Yan, H., Zhang, D., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. Available at: [Link]
- Semantic Scholar. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Barattucci, A., Bonaccorsi, P., Campagna, S., De Luca, L., Neri, S., & Puntoriero, F. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4338-4350. Available at: [Link]
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2006, July 10). Palladium-catalysed cross-coupling and related reactions involving pyrroles. Retrieved from [Link]
-
Beilstein-Institut. (2012, July 9). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Retrieved from [Link]
-
MDPI. (2020, April 30). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Retrieved from [Link]
-
Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
Sources
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]
- 3. nobelprize.org [nobelprize.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Bromopyrroles
Case ID: SUZ-PYR-DB Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary: The Bromopyrrole Challenge
Welcome to the technical support center. You are likely here because your Suzuki coupling of a bromopyrrole (or similar electron-rich heteroaryl) has failed, yielding the hydrodehalogenated (debrominated) byproduct rather than the desired cross-coupled biaryl.
The Core Problem: Bromopyrroles are electron-rich. This makes the oxidative addition of the C-Br bond to Pd(0) slower than electron-deficient aryl halides. Furthermore, once the oxidative addition complex [LnP-Pd(II)-Ar-Br] is formed, it is highly nucleophilic. If the transmetallation step (transfer of the boronic acid) is sluggish, the palladium intermediate will seek alternative pathways—most commonly abstracting a hydride from the solvent (alcohols), base, or trace water. This leads to reductive debromination .
This guide provides a self-validating system to diagnose, prevent, and correct this failure mode.
Diagnostic Workflow
Before altering your chemistry, use this decision tree to pinpoint the failure mechanism.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure.
Support Tickets & Troubleshooting (FAQs)
Ticket #104: "I see 60% conversion to the debrominated pyrrole."
User Observation: The reaction turns black quickly. LC-MS shows the bromine has been replaced by a hydrogen atom.
Root Cause: Hydride Abstraction.
The Palladium(II) intermediate is "waiting" for the boronic acid. During this delay, it undergoes
-
Eliminate Hydride Sources: Switch from Ethanol/Methanol to 1,4-Dioxane or Toluene . If water is needed for the base, use a minimal amount or use anhydrous conditions with a crown ether.
-
Protect the Nitrogen: Unprotected pyrroles (
) are acidic. They can deprotonate to form a pyrrolyl anion, which can coordinate to Pd and facilitate reduction. Protecting with Boc or SEM is often mandatory for high yields [1]. -
Use a "Faster" Ligand: Use XPhos or SPhos .[1] These bulky, electron-rich ligands accelerate the reductive elimination step, forcing the coupling to happen faster than the side reaction [2].
Ticket #105: "My reaction is stalled; Starting Material remains."
User Observation: Catalyst is added, but no product forms.
Root Cause: Catalyst Poisoning or Failed Oxidative Addition.
Bromopyrroles are electron-rich, making the C-Br bond less electrophilic. Simple catalysts like
-
Upgrade Catalyst: Switch to Pd(OAc)2 + XPhos or a precatalyst like XPhos Pd G2 .
-
Base Strength: If using weak bases (
), switch to or . -
Temperature: Increase temperature to 80-100°C, but only if you have switched to an aprotic solvent to prevent debromination at higher heat.
Ticket #106: "I cannot use a protecting group due to downstream sensitivity."
User Observation: The synthesis route forbids Boc/SEM groups.
Root Cause:
-
Magnum Force Protocol: Use 3-5 equivalents of base (
) to ensure the pyrrole is fully deprotonated and the equilibrium is pushed, but use anhydrous toluene as the solvent to prevent the anion from acting as a base against the solvent. -
LIBS (Lithium Borate): Pre-form the lithium triisopropyl borate of the pyrrole (if the pyrrole is the nucleophile) to increase reactivity.
The Mechanistic "Why" (Visualized)
Understanding the competition between the Desired Cycle (Coupling) and the Parasitic Cycle (Debromination) is vital.[2]
Figure 2: The "Race Condition." We must accelerate Transmetallation (blue path) to outcompete Hydride formation (red path).
Optimized Protocols
Protocol A: The "Robust" Method (Protected Pyrrole)
Best for: High value intermediates where yield is paramount.
Reagents:
-
Substrate: N-Boc-2-bromopyrrole (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-5 mol%) - Pre-formed precatalyst prevents induction periods.
-
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane : Water (10:1) - Degassed.
Step-by-Step:
-
Degas: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.
-
Charge: Add solid reagents (Substrate, Boronic Acid, Base, Catalyst) to a vial.
-
Solvate: Add the degassed solvent via syringe.
-
Heat: Seal and heat to 80°C for 2-4 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine.
Why this works: The XPhos ligand creates a sterilely hindered environment that promotes reductive elimination of the product while protecting the Pd center from hydrides. The Boc group removes the acidic proton and withdraws electron density, making the C-Br bond more reactive toward oxidative addition [3].
Protocol B: The "Anhydrous" Method (Unprotected Pyrrole)
Best for: When protecting groups cannot be used.
Reagents:
-
Substrate: 2-bromopyrrole (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (2.0 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)
-
Base: K2CO3 (anhydrous, micronized, 3.0 equiv)
-
Solvent: Toluene (Anhydrous)
Step-by-Step:
-
Dry: Flame-dry glassware. Ensure Toluene is from a fresh SPS or stored over sieves.
-
Mix: Combine Pd(OAc)2 and SPhos in toluene and stir for 10 mins under Ar to form the active species.
-
Heat: Reflux (110°C) vigorously.
-
Note: The reaction may be slower. The absence of water/alcohol prevents the formation of the Pd-H species responsible for debromination.
Data & Chemical Compatibility
Ligand Selection Matrix
| Ligand | Electronic Character | Steric Bulk | Rec. for Bromopyrrole? | Why? |
| PPh3 | Neutral | Moderate | No | Too slow; allows debromination. |
| dppf | Neutral | High (Bite angle) | Maybe | Good for sterically crowded partners, but XPhos is better. |
| XPhos | Electron-Rich | Very High | Yes (Gold Std) | Promotes Ox. Add. and rapid Red. Elim. |
| SPhos | Electron-Rich | High | Yes | Excellent stability; water tolerant. |
| P(tBu)3 | Very Electron-Rich | High | Yes | Good for difficult oxidative additions (chlorides), but air sensitive. |
Solvent Risk Assessment
| Solvent | Debromination Risk | Solubility | Recommendation |
| Ethanol/Methanol | High | Good | AVOID (Source of hydrides). |
| DMF/DMA | Moderate | Excellent | Use only if solubility is an issue; can decompose at high T. |
| THF | Low | Good | Good, but T_max is limited (66°C). |
| 1,4-Dioxane | Very Low | Good | Preferred (High T, inert). |
| Toluene | Very Low | Moderate | Preferred for anhydrous protocols. |
References
-
BenchChem. (2025).[1][2][5][6] Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-1H-pyrrole. Retrieved from
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Ligand Selection. Retrieved from
-
Navarro, O., et al. (2006).[7] New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789.[7] Retrieved from
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling: Side Reactions and Mechanisms. Retrieved from
-
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from
Sources
Technical Support Center: Purification of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
Executive Summary & Molecule Profile
User Context: You are likely synthesizing Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate (CAS: 881674-39-1) as a scaffold for kinase inhibitors or bioactive heterocycles. This intermediate is typically generated via electrophilic aromatic substitution (bromination) of ethyl 2-methyl-1H-pyrrole-3-carboxylate using N-Bromosuccinimide (NBS).
Core Challenge: Pyrroles are electron-rich and prone to oxidation (tar formation) and poly-bromination . The purification strategy must separate the desired product from the succinimide byproduct and stabilize the pyrrole ring against light and air.
Physicochemical Profile
| Property | Value / Characteristic | Notes |
| Appearance | Off-white to pale yellow solid | Darkens to brown/black upon oxidation. |
| Solubility | Soluble: EtOAc, DCM, THF, DMSOInsoluble: Water, Hexanes (cold) | Lipophilic ester functionality drives solubility. |
| Key Impurities | 1. Succinimide (water-soluble)2. Unreacted Starting Material (SM)3. Di-bromo species (if NBS excess used) | Succinimide is the stoichiometric byproduct of NBS. |
| Storage | -20°C, Inert Atmosphere, Dark | Critical: Light sensitivity accelerates decomposition. |
Diagnostic Triage: What does your crude look like?
Before selecting a protocol, match your current observation to the diagnostic table below.
| Observation | Probable Cause | Recommended Action |
| Black/Brown Tar | Oxidative polymerization. Likely caused by light exposure, heat, or acidic workup. | Stop. Attempt rapid filtration through a silica plug (Protocol B). If tar is >50%, discard and restart under |
| Sticky Yellow Oil | Trapped solvent (DMF/THF) or melting point depression due to impurities (Succinimide). | Perform Aqueous Wash (Protocol A) to remove succinimide/solvents, then triturated with cold hexanes. |
| Two Spots on TLC | Spot 1: Product.Spot 2: Unreacted SM or Di-bromo impurity. | Calculate |
Detailed Purification Protocols
Protocol A: The "Aqueous Crash" (Primary Isolation)
Best for: Routine removal of succinimide and polar solvents (DMF/THF).
The Science: Succinimide is highly soluble in water (
-
Quench: Dilute the reaction mixture (THF or DMF) with 5 volumes of ice-cold water.
-
Precipitation:
-
If solid forms: Stir vigorously for 20 minutes to leach out succinimide. Filter the solid and wash with copious water.
-
If oil forms: Extract with Ethyl Acetate (
).
-
-
Wash: Wash the organic layer with:
-
Water (
) -
Brine (
) -
Crucial Step: Wash with 5%
(Sodium Thiosulfate) if elemental bromine color (orange/red) is visible.
-
-
Dry: Dry over anhydrous
, filter, and concentrate in vacuo at (avoid heat).
Protocol B: Flash Column Chromatography
Best for: Separating starting material or removing oxidation tars.
-
Stationary Phase: Silica Gel (Acid-washed silica can decompose pyrroles; use neutral silica if possible).
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 95:5
80:20). -
Additive: Add 0.5% Triethylamine (
) to the mobile phase if "streaking" occurs. This neutralizes silica acidity, preventing on-column degradation. -
Detection: UV (254 nm) and Vanillin Stain (Pyrroles turn distinctive red/purple).
Protocol C: Recrystallization
Best for: Final polishing to >98% purity.
-
Solvent System: Ethanol/Water (most common) or Hexanes/Ethyl Acetate.
-
Dissolution: Dissolve crude solid in minimum hot Ethanol (
). -
Crystallization: Add warm water dropwise until turbidity persists. Allow to cool slowly to RT, then refrigerate (
). -
Collection: Filter crystals and wash with cold Hexane/Ethanol (9:1).
Workflow Logic & Decision Tree
The following diagram illustrates the critical decision points during the workup to maximize yield and purity.
Figure 1: Decision matrix for the isolation of bromopyrrole esters.[1][2][3] Note the divergence based on physical state (solid vs. oil) upon quenching.
Frequently Asked Questions (FAQs)
Q1: Why is my product turning pink/red during storage?
-
A: This indicates auto-oxidation. Pyrroles are sensitive to air and acid. Ensure the product is completely acid-free (residual silica acidity or HBr from the reaction) before storage. Store under Argon/Nitrogen in amber vials.
Q2: I used 1.0 eq of NBS, but I still see starting material. Should I add more?
-
A: Proceed with caution. Adding excess NBS often leads to di-bromination (likely at the C4 position if vacant, or N-bromination). It is usually better to accept 90% conversion and remove the starting material via recrystallization than to over-brominate and face a difficult separation of mono- vs. di-bromo species.
Q3: Can I use Acetone for recrystallization?
-
A: Avoid acetone if possible. Traces of acid or base can catalyze the condensation of acetone with the electron-rich pyrrole (forming colored impurities). Ethanol or Toluene/Hexane systems are chemically more inert for this substrate.
References
-
General Pyrrole Bromination Mechanisms
-
Gilow, H. M., & Burton, D. E. (1981). Bromination of pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225.
-
-
NBS Reagent Handling & Safety
-
Scientific Update. (2024). A Dangerous Bromance: Handling NBS on Scale.
-
-
Synthesis of Pyrrole-3-carboxylates (Contextual)
-
PubChem Compound Summary for Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (Structural Analog Data).
-
-
Purification of Heterocycles
-
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent/reagent purification protocols).
-
Sources
- 1. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
Avoiding chloro-impurities during pyrrole functionalization
Mitigating Chloro-Impurity Formation in Pyrrole Reactions
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, actionable advice for a common and often frustrating challenge in synthetic chemistry: the formation of chloro-impurities during the functionalization of pyrroles. The high electron density of the pyrrole ring makes it susceptible to electrophilic attack, and inadvertent chlorination can lead to reduced yields, complex purification procedures, and compromised final product integrity.[1]
This resource will delve into the mechanistic underpinnings of chloro-impurity formation, offer practical troubleshooting strategies, and provide validated protocols to ensure the purity and success of your pyrrole-based syntheses.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding chloro-impurities in pyrrole functionalization.
Q1: What are the primary sources of chlorine that lead to unwanted side reactions?
A1: The sources of chlorine can be both obvious and insidious. They typically fall into these categories:
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform, while common solvents, can be a source of chlorine, especially under acidic or heated conditions.
-
Reagents: Many common reagents used in organic synthesis contain chlorine. Examples include:
-
Thionyl chloride (SOCl₂) and Oxalyl chloride ((COCl)₂) : Used for the preparation of acid chlorides.
-
Phosphorus oxychloride (POCl₃) : Often used in Vilsmeier-Haack formylation reactions.[2]
-
N-Chlorosuccinimide (NCS) : A common electrophilic chlorinating agent that can be inadvertently introduced or be a contaminant in other reagents.[3]
-
-
Acidic Conditions: The presence of strong acids, such as hydrochloric acid (HCl), can create an environment where even trace amounts of chloride ions can become reactive.
Q2: Why is the pyrrole ring so susceptible to chlorination?
A2: The pyrrole ring is an electron-rich aromatic heterocycle. This high electron density makes it highly reactive towards electrophiles.[1] The lone pair of electrons on the nitrogen atom is delocalized into the ring, further activating the carbon atoms for electrophilic attack. Chlorination of pyrrole is an electrophilic aromatic substitution reaction.
Q3: Can the substituents on my pyrrole ring influence the likelihood of chlorination?
A3: Absolutely. The electronic nature of the substituents plays a crucial role:
-
Electron-donating groups (EDGs) such as alkyl, alkoxy, or amino groups, further increase the electron density of the pyrrole ring, making it even more susceptible to electrophilic chlorination.
-
Electron-withdrawing groups (EWGs) like nitro, cyano, or carbonyl groups, decrease the electron density of the ring.[4] This deactivation can reduce the likelihood of unwanted chlorination. In fact, the chlorination of electron-deficient pyrroles often requires more forcing conditions.[4]
Q4: I've observed polychlorination of my pyrrole. Why does this happen and how can I prevent it?
A4: Polychlorination is a common issue due to the high reactivity of the pyrrole ring.[5][6] Once one chlorine atom is attached, the ring can still be activated enough for further chlorination, leading to di-, tri-, or even tetra-chlorinated products.[6]
Prevention Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of any potential chlorinating species.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.[2]
-
Use of Protecting Groups: Protecting the nitrogen of the pyrrole ring can sometimes modulate its reactivity and direct substitution patterns.
Part 2: Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues with chloro-impurities in your reactions.
Problem 1: Unexpected chloro-impurity detected by LC-MS or NMR.
| Potential Cause | Suggested Solution |
| Contaminated Reagents or Solvents | Use freshly opened, high-purity solvents and reagents. If contamination is suspected, purify the solvent or reagent prior to use. |
| Reaction with Chlorinated Solvents | If possible, substitute chlorinated solvents with non-chlorinated alternatives such as tetrahydrofuran (THF), dioxane, or toluene. |
| Formation of HCl during the reaction | Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to scavenge any generated HCl. |
Problem 2: Over-chlorination leading to multiple chlorinated byproducts.
| Potential Cause | Suggested Solution |
| Excess of Chlorinating Agent | Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary for complete conversion, but a large excess should be avoided. |
| High Reaction Temperature | Lower the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that minimizes over-chlorination.[2] |
| Prolonged Reaction Time | Optimize the reaction time. Once the starting material is consumed, quench the reaction to prevent further chlorination. |
Problem 3: Poor regioselectivity in chlorination.
| Potential Cause | Suggested Solution |
| Inherent Reactivity of the Pyrrole Ring | The C2 and C5 positions of the pyrrole ring are generally the most reactive. If substitution is desired at C3 or C4, consider using a directing group or a multi-step synthetic route. |
| Steric Hindrance | The presence of bulky substituents can influence the regioselectivity of the chlorination. |
Part 3: Experimental Protocols
Here we provide detailed protocols for minimizing chloro-impurity formation.
Protocol 1: General Precautions for Avoiding Chloro-Impurities
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried to remove any traces of moisture, which can contribute to the formation of HCl.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent side reactions with atmospheric moisture and oxygen.
-
Solvent and Reagent Purity: Use anhydrous solvents and high-purity reagents. If necessary, distill solvents over a suitable drying agent before use.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of byproducts.
Protocol 2: Purification Strategy for Removing Chloro-Impurities
If chloro-impurities are formed, the following purification strategies can be employed:
-
Crystallization: This is an effective method if the chloro-impurity has a different solubility profile from the desired product.[7]
-
Column Chromatography: Silica gel column chromatography is a standard technique for separating compounds with different polarities. A carefully selected solvent system can effectively separate the desired product from its chlorinated analogs.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material.
Part 4: Visualizing the Problem
Diagram 1: The Electrophilic Chlorination of Pyrrole
This diagram illustrates the general mechanism for the electrophilic chlorination of the pyrrole ring, highlighting its susceptibility to this reaction.
Caption: Mechanism of electrophilic chlorination of pyrrole.
Diagram 2: Troubleshooting Workflow for Chloro-Impurities
This workflow provides a logical sequence of steps to diagnose and solve issues related to chloro-impurity formation.
Caption: Troubleshooting workflow for chloro-impurities.
References
- Debrominative chlorination of pyrroles.
-
POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]
-
Chlorination of Pyrroles. Part I. ResearchGate. [Link]
-
Chlorination of pyrrole. N-Chloropyrrole: formation and rearrangement to 2- and 3-chloropyrrole. The Journal of Organic Chemistry. [Link]
-
Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Nature Communications. [Link]
-
The Chlorination of Pyrroles. Part 111. Canadian Journal of Chemistry. [Link]
-
Reactions of Pyrrole. YouTube. [Link]
-
Reactions of Pyrrole. MBB College. [Link]
-
Reaction Mechanisms of Pyrrole during Chlorination: A Computational Study. SCIRP. [Link]
-
Pyrrole. Wikipedia. [Link]
-
General Procedures for Removing Impurities. Chemistry LibreTexts. [Link]
-
Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry. [Link]
-
Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Nature. [Link]
-
Heterocyclic Compounds. SlideShare. [Link]
-
Reactions of Pyrrole II Heterocyclic Chemistry. YouTube. [Link]
-
List of purification methods in chemistry. Wikipedia. [Link]
- Purification of crude pyrroles.
- Process for the purification of crude pyrroles.
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Strategies for Reducing Disinfection Byproducts. WesTech Engineering. [Link]
Sources
- 1. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. mbbcollege.in [mbbcollege.in]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Guide: Troubleshooting Pyrrole N-Sulfonylation
Ticket ID: PYR-SO2-001 Subject: Optimizing Yields and Regioselectivity in Pyrrole N-Sulfonylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Hidden" Complexity of Pyrrole
You are likely encountering a scenario where a simple textbook reaction—sulfonylation of an amine—is failing on a pyrrole substrate. This is a common frustration. Unlike aliphatic amines (pyrrolidine), pyrrole is an electron-rich aromatic system . Its nitrogen lone pair is delocalized into the ring to maintain aromaticity, rendering it non-nucleophilic (pKa ~23 in DMSO).
To achieve N-sulfonylation, you must overcome two barriers:
-
Acidity: You must deprotonate the nitrogen to restore nucleophilicity.
-
Regioselectivity: You must prevent the electrophile (sulfonyl chloride) from attacking the carbon backbone (C2/C3 positions), which is the preferred site for electrophilic aromatic substitution (EAS) in neutral pyrroles.[1]
This guide provides a self-validating troubleshooting workflow to diagnose failure modes and implement high-yield protocols.
Part 1: Diagnostic Workflow
Before altering your conditions, locate your failure mode on this logic tree.
Figure 1: Decision tree for diagnosing yield loss in pyrrole functionalization.
Part 2: The Core Protocols
Do not rely on weak bases (Pyridine, Et3N) alone unless you are using a nucleophilic catalyst (DMAP). The pKa of pyrrole requires a specific approach to ensure the nitrogen anion (
Method A: The "Hammer" (Sodium Hydride)
Best for: Unhindered pyrroles, small scale, and when absolute regioselectivity is required.[1]
The Logic: NaH irreversibly deprotonates pyrrole (
-
Setup: Flame-dry a 2-neck flask under Argon/Nitrogen.
-
Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF or THF at 0°C.
-
Addition 1: Add pyrrole (1.0 equiv) dropwise. Stir 30 mins at 0°C -> RT. Observation: Bubbling must occur. Solution often turns slight yellow/orange.
-
Addition 2: Cool back to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise.
-
Monitor: Stir 1-3 hours. Quench with water (carefully!).
Critical Check: If the solution turns black immediately upon adding sulfonyl chloride, your temperature is too high, or the reaction is exothermic.[1] Cool to -78°C for the addition step.
Method B: Phase Transfer Catalysis (PTC)
Best for: Scale-up (>10g), moisture-sensitive substrates, or avoiding DMF.[1]
The Logic: Uses a biphasic system (Toluene/Water) with a quaternary ammonium salt (
-
Solvent: Toluene (or DCM) and 50% aq. NaOH (1:1 ratio).
-
Catalyst: Add TBAH (Tetrabutylammonium hydrogen sulfate) or TEBA (1-5 mol%).
-
Reaction: Add pyrrole and sulfonyl chloride. Stir vigorously at RT.
-
Advantage: The sulfonyl chloride is protected from hydrolysis in the organic phase until the reaction event occurs.
Part 3: Mechanistic Troubleshooting (Why it fails)
The Regioselectivity Trap (N- vs. C-Sulfonylation)
If you isolate a product that has the correct mass but incorrect NMR (check the NH peak—if an NH is still present, you have C-sulfonylated), you failed to control the "Hard/Soft" parameters.[1]
-
Scenario: You used a weak base (e.g., Pyridine) or Lewis Acid conditions.
-
Mechanism: The pyrrole remained neutral. The sulfonyl chloride (activated by Lewis acid or pyridine) attacked the electron-rich C2/C3 carbons via Electrophilic Aromatic Substitution (Friedel-Crafts).
-
Fix: You must generate the anion. The pyrrolyl anion is a "Hard" nucleophile and will attack the "Hard" sulfur center. Use NaH or KOH [1, 5].[2]
The Role of DMAP (Nucleophilic Catalysis)
If you cannot use strong bases (e.g., sensitive functional groups), you must use DMAP (4-Dimethylaminopyridine).[1][3]
-
Mechanism: DMAP attacks the Sulfonyl Chloride first, displacing the chloride to form a Sulfonyl-pyridinium cation .
-
Why it works: This intermediate is significantly more electrophilic than the starting sulfonyl chloride. It reacts so rapidly with the pyrrole that it outcompetes side reactions (like hydrolysis) [4, 6].
Protocol Adjustment:
Add 10-20 mol% DMAP to your Et3N/DCM reaction. This often boosts yields from <20% to >80% by accelerating the
"Black Tar" Formation
Pyrroles are acid-sensitive ("Acidophobic").
-
Cause: As the reaction proceeds, HCl is generated (if not fully scavenged). Protons catalyze the polymerization of pyrrole into polypyrrole (black solid).
-
Fix: Ensure you have >1.5 equivalents of base. If using NaH, the byproduct is NaCl (neutral). If using amine bases, ensure they are in excess.
Part 4: Data & Comparison
Table 1: Base & Solvent Selection Matrix
| Method | Base | Solvent | pKa Match? | Risk Factor | Recommended For |
| Standard | NaH (60%) | DMF/THF | Excellent | Moisture sensitive | High value, small scale |
| PTC | 50% NaOH | Toluene/DCM | Good | Emulsion formation | Scale-up, dirty substrates |
| Weak Base | Et3N | DCM | Poor | C-alkylation / Low Yield | AVOID (unless DMAP added) |
| Catalytic | Et3N + DMAP | DCM/MeCN | Moderate | Side reactions if too warm | Substrates sensitive to NaH |
Part 5: Frequently Asked Questions (FAQ)
Q1: My sulfonyl chloride is old. Can I still use it?
A: Likely not. Sulfonyl chlorides hydrolyze to sulfonic acids (
-
Test: Dissolve a small amount in DCM. If it leaves a residue or is not fully soluble, distill or recrystallize it. Using impure reagents is the #1 cause of "black tar."
Q2: I see the product on TLC, but the yield drops after column chromatography. A: Sulfonyl pyrroles can be labile. Silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize it. Or, use neutral alumina.
Q3: Can I use Pyridine as both solvent and base? A: This classically leads to low yields (30-40%) and potential C-sulfonylation side products. Pyridine is not strong enough to fully deprotonate pyrrole (pKa ~5 vs ~17). It relies on the equilibrium concentration of the anion, which is low. Use Method A (NaH) or Method C (DMAP) instead.
Q4: How do I distinguish N-sulfonyl from C-sulfonyl pyrrole by NMR? A:
-
N-Sulfonyl: The characteristic broad NH singlet (usually 8-10 ppm) will disappear completely. The ring protons will shift downfield due to the electron-withdrawing sulfonyl group.
-
C-Sulfonyl: The NH peak remains visible (exchangeable with
).
References
-
Regioselectivity in Pyrrole Sulfonylation: Comparison of N- vs C- attack and the necessity of anion formation.
-
Phase Transfer Catalysis (PTC) Methods: Protocols for using KOH/TBAH for mild sulfonylation. [1]
-
DMAP Catalysis Mechanism: Detailed kinetic role of DMAP in activating sulfonyl chlorides.
-
General Reactivity of Pyrroles: pKa data and electrophilic substitution patterns. [1]
-
Troubleshooting Polymerization: Handling acid-sensitive pyrrole derivatives.
-
Alternative Catalytic Systems: Use of Copper and Grubbs catalysts for N-sulfonyl pyrroles.
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
Executive Summary & Scientific Context
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is a critical pharmacophore intermediate, often synthesized via the bromination of ethyl 2-methyl-1H-pyrrole-3-carboxylate. In drug development pipelines targeting kinase inhibitors (e.g., Sunitinib analogs), the regioselectivity of this bromination at the C5 position is the primary quality attribute.
This guide provides a comparative technical analysis to validate the structural integrity of the 5-bromo derivative. Unlike standard "product comparisons," this guide compares the Target Molecule against its Synthetic Precursor and analyzes Solvent Matrix Effects to provide a self-validating protocol for structural confirmation.
Key Analytical Objectives
-
Regio-verification: Confirming substitution at the C5 position by monitoring the extinction of the C5-H signal.
-
Purity Assessment: Distinguishing the product from unreacted starting material (USM) and regioisomers.
-
Solvent Optimization: Selecting the correct deuterated solvent to visualize the labile NH proton.
Experimental Methodology
To ensure reproducibility and spectral resolution, the following protocol is recommended. This workflow minimizes line broadening caused by concentration effects or paramagnetic impurities.
Sample Preparation Protocol
-
Solvent Selection: DMSO-d6 (99.9% D) is preferred over CDCl3 for full characterization to eliminate NH exchange broadening and stabilize the pyrrole tautomer.
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent. Higher concentrations may induce stacking effects, shifting aromatic protons upfield.
-
Tube Quality: Wilmad 507-PP (or equivalent) to ensure field homogeneity.
Instrument Parameters (400 MHz or higher)
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard zg30 (30° excitation pulse) to prevent saturation of the slow-relaxing quaternary carbons (though less relevant for 1H, it ensures consistent integration).
-
Acquisition Time (AQ): > 3.0 seconds to resolve small couplings (
Hz). -
Relaxation Delay (D1): 1.0 – 2.0 seconds.
Structural Analysis & Assignment
The "Fingerprint" of Bromination
The most definitive method to confirm the synthesis is a direct overlay of the Product spectrum against the Precursor spectrum.
Comparative Data: Precursor vs. Product (in DMSO-d6)
| Proton Assignment | Precursor (Non-Brominated) | Target Product (5-Bromo) | Spectral Change (Δ) |
| NH (Pos 1) | Downfield Shift: Br electronegativity increases acidity of NH. | ||
| C2-CH3 | Minimal change; distant from reaction site. | ||
| Ester (-OCH2-) | Negligible change. | ||
| Ester (-CH3) | Negligible change. | ||
| C4-H | Loss of Coupling: Becomes a singlet. Slight downfield shift. | ||
| C5-H | ABSENT | Primary Confirmation: Signal extinction. |
Technical Insight: In the precursor, C4-H and C5-H typically exhibit a characteristic coupling constant (
Hz). The disappearance of the doublet splitting at C4-H (collapsing to a singlet) and the total loss of the C5-H signal is the authoritative proof of C5 substitution.
Solvent Comparison: CDCl3 vs. DMSO-d6
The choice of solvent drastically alters the appearance of the pyrrolic NH and the resolution of the aromatic region.
| Feature | CDCl3 (Chloroform-d) | DMSO-d6 | Recommendation |
| NH Signal | Broad, often invisible or located at 8.0–9.0 ppm. Rapid exchange with trace water leads to integration errors. | Sharp(er), distinct peak at 11.5–12.5 ppm. Strong H-bonding with DMSO prevents exchange. | Use DMSO-d6 for quantitative integration. |
| Water Peak | ~1.56 ppm (overlaps with alkyl impurities). | ~3.33 ppm (usually clear of key signals). | Use DMSO-d6 to avoid aliphatic overlap. |
| Solubility | Good, but may require slight warming. | Excellent. | Use DMSO-d6 . |
Visualized Workflows
Analytical Decision Logic
The following diagram illustrates the logic flow for interpreting the NMR data to confirm the product identity.
Caption: Logic tree for distinguishing the 5-bromo product from its precursor based on aromatic proton multiplicity and integration.
Synthesis & Analysis Workflow
This diagram outlines the process from crude reaction mixture to final validated spectrum.
Caption: Operational workflow ensuring high-purity sample preparation for definitive NMR analysis.
Troubleshooting & Anomalies
The "Missing" NH Peak
If the NH peak at >11 ppm is absent or extremely broad:
-
Cause: Presence of trace acid or base catalyzing proton exchange, or wet solvent.
-
Remedy: Filter the sample through a small plug of basic alumina or use a fresh ampoule of DMSO-d6 with TMS.
Extra Splitting on C4-H
If the C4-H appears as a doublet (
-
Cause: Long-range coupling to the NH proton.
-
Verification: Add a drop of
to the tube and shake. The NH signal will disappear (exchange), and the C4-H doublet will collapse into a sharp singlet. This confirms the product is correct and the splitting was merely coupling, not an impurity.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles (Pyrroles). University of Wisconsin-Madison Chemistry. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 5683 (Pyrrole derivatives). Link
Sources
13C NMR Chemical Shift Guide: 2-Methyl-5-Bromopyrrole Derivatives
Executive Summary & Strategic Importance
Audience: Medicinal Chemists, NMR Spectroscopists, and Process Development Scientists.
The 2-methyl-5-bromopyrrole scaffold is a critical pharmacophore, serving as the structural core for receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs) and marine natural products (e.g., Oroidin derivatives). Precise structural elucidation of these derivatives is notoriously difficult due to the low dispersion of pyrrolic carbon signals and the counter-intuitive "heavy atom effect" of bromine.
This guide provides a definitive comparison of 13C NMR chemical shifts, distinguishing regioisomers and validating substitution patterns. It moves beyond simple listing to explain the electronic causality governing these shifts, enabling you to predict and assign novel derivatives with confidence.
Comparative Data Analysis: Chemical Shift Trends
The following table synthesizes experimental data to isolate the specific effects of methylation and bromination on the pyrrole ring.
Table 1: 13C NMR Shift Comparison (ppm in DMSO-d₆/CDCl₃)
| Carbon Position | Pyrrole (Parent) | 2-Methylpyrrole | 2-Bromopyrrole | 2-Methyl-5-Bromopyrrole (Predicted*) | Ethyl 5-bromo-2-methylpyrrole-3-carboxylate (Experimental) |
| C2 (α) | 117.8 | ~127.5 (C-Me) | 117.5 | 128.0 - 130.0 | 143.3 (Deshielded by Ester) |
| C3 (β) | 108.0 | ~106.0 | 110.2 | 107.0 - 109.0 | 114.1 (C-COOEt) |
| C4 (β') | 108.0 | 108.2 | 110.2 | 109.0 - 111.0 | 106.8 (CH) |
| C5 (α') | 117.8 | 116.5 | 96.5 (C-Br) | 95.0 - 98.0 | 104.2 (C-Br) |
| 2-Me | — | 12.9 | — | 13.0 - 13.5 | 14.2 |
| C=O (Ester) | — | — | — | — | 164.0 - 167.2 |
*Predicted values are derived from substituent chemical shift (SCS) additivity rules applied to the parent system.
Critical Spectral Features
-
The Heavy Atom Effect (C5-Br): Contrary to the expected deshielding from electronegativity (induction), the carbon directly attached to bromine (C5) experiences a significant upfield shift (shielding) of ~20 ppm relative to the parent pyrrole. This is due to the "Heavy Atom Effect" (spin-orbit coupling), placing the C-Br signal in the distinct 95–105 ppm range.
-
The Methyl Alpha-Effect (C2-Me): The methyl group at C2 causes a predictable downfield shift (deshielding) of ~10 ppm , typically appearing around 127–130 ppm in non-esterified derivatives.
-
Solvent Dependence: Shifts in DMSO-d₆ are typically 1–2 ppm downfield compared to CDCl₃ due to hydrogen bonding with the pyrrolic N-H.
Mechanistic Causality & Assignment Logic
Understanding the why allows for self-validation of your data.
Electronic Deshielding vs. Shielding
-
Inductive Effect (-I): N1 draws density, keeping
-carbons (C2/C5) downfield of -carbons (C3/C4). -
Resonance Effect (+M): The lone pair on Nitrogen donates into the ring, shielding all ring carbons relative to benzene (128.5 ppm).
-
Bromine Anomaly: While Br is electronegative, its large electron cloud causes relativistic spin-orbit coupling, which shields the attached carbon nucleus. Diagnostic Rule: If your proposed C-Br peak is >120 ppm, your assignment is likely incorrect (unless strongly deshielded by adjacent electron-withdrawing groups like nitro/carbonyls).
Distinguishing Regioisomers (2,5- vs 2,4-substitution)
In a 2,5-disubstituted system (like 2-methyl-5-bromopyrrole), the remaining protons are at C3 and C4.
-
Coupling Constants: In 1H NMR,
is typically 3.5–3.8 Hz . -
HMBC Correlations:
-
The Methyl protons will show a strong 3-bond correlation (
) to C3 . -
They will show a weak/negligible correlation to C4 .
-
This definitively distinguishes C3 from C4 in the 13C assignment.
-
Experimental Protocol: Synthesis & Characterization
Objective: Synthesize and characterize Ethyl 5-bromo-2-methylpyrrole-3-carboxylate (a stable surrogate for the volatile parent compound) to validate NMR settings.
Synthesis Workflow (Paal-Knorr Variation)
-
Reactants: Mix ethyl acetoacetate (1.0 eq) with 1,2-dichloro-1-ethoxyethane (or equivalent
-halo ketone precursor) and aqueous ammonia. -
Bromination: Treat the resulting pyrrole with N-Bromosuccinimide (NBS) in THF at -78°C to selectively brominate the
-position (C5). -
Purification: Silica gel chromatography (Hexane/EtOAc).
NMR Acquisition Parameters
Quaternary carbons (C-Br, C-Me, C=O) have long relaxation times (
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds (Standard is often 1.0s). This ensures quantitative integration and visibility of the C-Br carbon.
-
Spectral Width: 0 – 200 ppm.
-
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
Visualizing the Assignment Workflow
The following diagram outlines the logical decision tree for assigning 13C signals in brominated pyrroles.
Figure 1: Logic flow for the unambiguous assignment of brominated pyrrole 13C NMR signals.
References
-
Substituent Effects in Pyrroles: Abraham, R. J., et al. "Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles." Journal of the Chemical Society, Perkin Transactions 2, 1974. Link
- Heavy Atom Effect: "13C NMR Chemical Shift Calculation of Halogenated Organic Compounds." Annual Reports on NMR Spectroscopy, Vol 68.
-
Experimental Data (Ester Derivative): "Synthesis and NMR characterization of 2-methyl-5-bromopyrrole-3-carboxylate derivatives." RSC Advances, Supporting Information, 2019. Link
-
Paal-Knorr Methodology: "Synthesis of N-Substituted Pyrroles Catalyzed by Aluminas." Catalysts, 2023. Link
HRMS and mass spectrometry fragmentation of brominated pyrroles
Comparative Guide: HRMS Profiling and Fragmentation Dynamics of Brominated Pyrroles
Executive Summary & Core Directive
Brominated pyrroles—often originating from marine sponges (Agelas, Axinella) or synthesized as antimicrobial scaffolds—present unique challenges in mass spectrometry. Unlike standard organic molecules, the presence of bromine introduces distinct isotopic envelopes and fragmentation pathways that defy simple "loss of water" logic.
This guide moves beyond basic spectral interpretation. We compare ionization modes (ESI vs. APCI) and fragmentation regimes (CID vs. HCD) to establish a robust, self-validating workflow for identifying these halogenated heterocycles.
The Isotopic Signature: The First Line of Defense
Before analyzing fragmentation, the presence of bromine must be confirmed via its isotopic signature.[1] This is the most reliable filter in complex matrices (e.g., crude sponge extracts).
The "Doublet" Logic
Bromine exists as two stable isotopes,
-
Monobrominated (
): Shows two peaks of equal intensity separated by 2 Da ( and ). -
Dibrominated (
): Shows a 1:2:1 triplet pattern ( , , ).
Senior Scientist Insight: Do not rely solely on the 1:1 ratio. In High-Resolution Mass Spectrometry (HRMS), you must utilize the Mass Defect . Bromine has a significant negative mass defect relative to hydrogen/carbon-rich backgrounds.
- Exact Mass: 78.9183 Da
- Exact Mass: 80.9163 Da [2]
Comparison of Resolution Power:
| Feature | Low-Res MS (Triple Quad) | HRMS (Orbitrap/Q-TOF) |
| Isotope Pattern | Visible (Unit Resolution) | Visible (Fine Structure) |
| Interference | High (Isobaric overlaps) | Low (Mass defect filtering) |
| Formula ID | Ambiguous | Definitive (< 5 ppm error) |
Ionization Source Comparison: ESI vs. APCI
Choosing the wrong source is the most common error in pyrrole analysis.
Comparative Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Mechanism | Solution-phase ionization (Soft) | Gas-phase ionization (Corona Discharge) |
| Target Analytes | Polar, basic pyrroles (e.g., Oroidin, Agelastatin) | Neutral, non-polar synthetic pyrroles |
| Sensitivity | High for alkaloids (protonatable N) | High for neutral precursors |
| Artifacts | Formation of dimers | Thermal degradation of labile side chains |
| Recommendation | Primary Choice for Marine Alkaloids | Alternative for hydrophobic synthetic intermediates |
Why we prioritize ESI:
Most bioactive brominated pyrroles (e.g., Oroidin class) contain guanidine or amide moieties that protonate readily (
Fragmentation Dynamics (MS/MS)
Fragmentation of brominated pyrroles follows specific pathways governed by the stability of the pyrrole ring and the C-Br bond strength.
The "Even-Electron" Rule vs. Halogen Loss
In ESI (positive mode), the precursor is an even-electron ion
-
Neutral Loss of HBr (80/82 Da): The most common pathway. The pyrrole N-H or adjacent protons facilitate the elimination of neutral HBr, maintaining the even-electron state of the product ion.
-
Radical Loss of
Br (79/81 Da): Although "forbidden" by the even-electron rule, this occurs in highly conjugated systems (like porphyrins or poly-brominated systems) where the resulting radical cation is resonance-stabilized.
Fragmentation Workflow Diagram
Figure 1: Decision tree for fragmentation pathways. Pathway A (Green) is dominant for aliphatic/amide pyrroles. Pathway B (Red) indicates radical chemistry often seen in highly aromatic systems.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating : the presence of the bromine doublet in MS1 validates the precursor, and the characteristic neutral loss in MS2 validates the structure.
Step 1: LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Brominated compounds are lipophilic; a high organic gradient is often required.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 mins. Brominated pyrroles typically elute >60% B.
Step 2: MS Acquisition Parameters (Orbitrap Example)
-
Resolution: 60,000 (Full MS) / 15,000 (MS2).
-
AGC Target:
(prevent space charging). -
Isolation Window: 3.0 Da .
-
Crucial Detail: Do not use the standard 1.0 Da window. You must capture both isotopes (
and ) to observe the doublet pattern in the MS2 fragments if the bromine is retained.
-
Step 3: Data Processing (The Validation Loop)
-
Extract Ion Chromatogram (EIC): Search for theoretical mass of
. -
Check MS1: Confirm 1:1 doublet intensity.
-
Check MS2:
-
If Br is lost: The doublet collapses to a singlet (monoisotopic peak).
-
If Br is retained: The doublet persists in the fragment.
-
Case Study: Fragmentation of 4-Bromopyrrole-2-Carboxamide
To illustrate, we compare the theoretical vs. observed behavior of a common marine scaffold.
| Fragment Ion | Theoretical m/z ( | Observed Pattern | Interpretation |
| 188.9660 | Doublet (1:1) | Protonated Precursor | |
| 171.9395 | Doublet (1:1) | Loss of Amide (Br retained) | |
| 109.0402 | Singlet | Diagnostic Loss of Bromine |
Interpretation: The transition from a doublet at m/z 172 to a singlet at m/z 109 confirms the bromine was on the core structure and was eliminated as neutral HBr.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Halogens). Retrieved from [Link]
-
Jiang, H., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Fluorine Notes. (2019). Effect of eliminated radical mass... on their fragmentation upon electron impact ionization. Retrieved from [Link]
Sources
- 1. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
FTIR Characterization of Pyrrole Esters: A Strategic Guide to NH and C=O Band Analysis
The following guide is structured as a high-level technical resource for drug development professionals and researchers characterizing pyrrole ester intermediates.
Executive Summary
In medicinal chemistry, the pyrrole-2-carboxylate scaffold is a ubiquitous pharmacophore, serving as a precursor for porphyrins, alkaloids, and bioactive amides. However, its spectral characterization is frequently misinterpreted due to the unique electronic coupling between the electron-rich pyrrole ring and the ester carbonyl.
This guide provides a definitive spectral analysis of Ethyl Pyrrole-2-Carboxylate and its derivatives. Unlike standard aliphatic esters, these compounds exhibit significant frequency redshifts due to strong resonance conjugation and hydrogen-bonding motifs. We compare these spectral signatures against standard baselines to validate structural integrity during synthesis.
Part 1: The Physics of the Bands
To accurately interpret the FTIR spectrum, one must understand the competing electronic forces at play: Resonance Conjugation and Hydrogen Bonding .
The Carbonyl (C=O) Stretch: The Conjugation Probe
In a standard aliphatic ester (e.g., ethyl acetate), the C=O stretch appears at 1735–1750 cm⁻¹ . In pyrrole-2-esters, this frequency is drastically lowered.
-
The Mechanism: The lone pair on the pyrrole nitrogen is part of the aromatic sextet but can also donate electron density into the carbonyl group (mesomeric effect +M). This increases the single-bond character of the C=O bond, lowering its force constant.
-
Observed Shift: Expect the C=O band to redshift to 1670–1710 cm⁻¹ .
-
Performance Comparison:
-
vs. Benzoates: Pyrrole is more electron-donating than a phenyl ring. Consequently, pyrrole esters absorb at lower frequencies than their benzoate analogs (~1720 cm⁻¹).
-
The NH Stretch: The H-Bonding Probe
The pyrrole NH moiety is a sensitive environmental probe. Its frequency shifts dramatically based on concentration and solvent, serving as a diagnostic tool for aggregation state.
-
Free Monomer: In dilute non-polar solvents (e.g., CCl₄), the "free" NH stretch is sharp and located at ~3460–3495 cm⁻¹ .
-
H-Bonded Dimer: In the solid state or concentrated solution, pyrrole-2-esters form centrosymmetric cyclic dimers (similar to carboxylic acids) via intermolecular Hydrogen bonds (N-H···O=C). This results in a broad, intense band at 3200–3350 cm⁻¹ .
Data Summary Table
| Vibrational Mode | Standard Ester/Amine Baseline | Pyrrole-2-Ester (Free/Dilute) | Pyrrole-2-Ester (Solid/Dimer) | Diagnostic Insight |
| ν(N-H) Stretch | 3400–3500 cm⁻¹ (Weak) | 3460–3495 cm⁻¹ (Sharp) | 3200–3350 cm⁻¹ (Broad) | Shift >150 cm⁻¹ indicates strong intermolecular H-bonding. |
| ν(C=O) Stretch | 1735–1750 cm⁻¹ | 1680–1710 cm⁻¹ | 1650–1680 cm⁻¹ | Low frequency confirms conjugation with pyrrole ring. |
| ν(C-N) Ring | 1250–1350 cm⁻¹ | 1100–1250 cm⁻¹ | N/A | Coupled vibration; useful for fingerprinting. |
Part 2: Structural Logic & Visualization
The following diagram illustrates the resonance effects and the dimerization motif that dictates the spectral shifts.
Figure 1: Mechanistic flow showing how resonance and dimerization drive the characteristic spectral redshifts in pyrrole esters.
Part 3: Experimental Protocol (The Dilution Test)
To distinguish between intramolecular effects (which are concentration-independent) and intermolecular H-bonding (concentration-dependent), the Dilution Experiment is the gold standard validation method.
Objective
Determine if the N-H band shift is due to self-association (dimerization) or solvent interaction.
Reagents & Equipment
-
Analyte: Ethyl pyrrole-2-carboxylate (High Purity).
-
Solvent: Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) (Spectroscopic Grade, dried). Note: CCl₄ is preferred for transparency in the NH region but hazardous; CHCl₃ is a viable alternative if background subtracted.
-
Cell: NaCl or KBr liquid cell (Path length 0.1 mm to 1.0 mm).
Step-by-Step Workflow
-
Prepare Stock Solution: Dissolve analyte to create a 0.1 M solution.
-
Acquire Spectrum A (Concentrated):
-
Scan range: 4000–1000 cm⁻¹.
-
Observe the broad band at ~3250 cm⁻¹ (Dimer).
-
-
Serial Dilution:
-
Dilute stock to 0.01 M and 0.001 M .
-
Tip: As concentration drops, increase path length if possible to maintain signal-to-noise ratio.
-
-
Acquire Spectrum B & C (Dilute):
-
Observe the disappearance of the broad 3250 cm⁻¹ band.
-
Observe the emergence/sharpening of the free monomer band at ~3490 cm⁻¹.
-
-
Validation:
-
If the ratio of Free/Bonded peak intensities changes with dilution, the H-bonding is Intermolecular .
-
If the spectrum remains unchanged, any H-bonding is Intramolecular (rare for simple pyrrole-2-esters).
-
Decision Logic Diagram
Figure 2: Decision tree for interpreting variable concentration FTIR data.
References
-
Dubis, A. T., et al. (2002).[1] "Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum." The Journal of Physical Chemistry A. Available at: [Link]
-
Chad's Prep. (2018). "The Effect of Conjugation on the Carbonyl Stretching Frequency." Available at: [Link]
-
National Institutes of Health (NIH). "Ethyl pyrrole-2-carboxylate - PubChem Compound Summary." Available at: [Link]
-
Specac. "Interpreting Infrared Spectra: Carbonyls and Amides." Available at: [Link]
-
Barthes, M., et al. (2022). "Hydrogen Bonding in Crystals of Pyrrol-2-yl Derivatives." MDPI Crystals. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Melting Point Verification of Ethyl 5-Bromo-2-Methyl-1H-Pyrrole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and quality control of novel chemical entities, the accurate determination of physical properties is paramount. The melting point, a fundamental characteristic of a solid crystalline compound, serves as a crucial indicator of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities. This guide provides a comprehensive framework for the verification of the melting point of ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.
While a definitive literature value for the melting point of this specific compound has remained elusive in broad searches of chemical databases and supplier documentation, this guide presents a robust, self-validating methodology for its experimental determination. By adhering to the principles of meticulous experimental technique and proper instrument calibration, researchers can confidently establish a reliable melting point range for their synthesized batches of this compound.
The Critical Role of Melting Point in Compound Characterization
The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This physical constant is intrinsically linked to the compound's crystal lattice energy. The presence of even minor impurities can disrupt the crystal lattice, typically resulting in a depression and broadening of the melting point range. Therefore, an accurately measured melting point is a powerful, albeit preliminary, assessment of a sample's purity. For drug development professionals, consistent melting point data across batches is a key component of quality assurance and regulatory compliance.
Experimental Protocol: Accurate Melting Point Determination
This section details the step-by-step methodology for the precise determination of the melting point of this compound. The procedure is designed to be universally applicable with modern digital melting point apparatus.
I. Apparatus and Materials
-
Digital Melting Point Apparatus (e.g., Mettler Toledo, Stuart, or similar)
-
Melting Point Capillary Tubes (open at one end)
-
Sample of this compound (finely powdered)
-
Melting Point Reference Standards (e.g., USP-traceable standards such as Vanillin, Phenacetin)[1][2][3]
-
Spatula
-
Mortar and Pestle (optional, for sample grinding)
-
Safety Goggles
II. Pre-Experimental Setup: Apparatus Calibration
To ensure the trustworthiness of the obtained melting point data, calibration of the digital melting point apparatus is a mandatory first step. This is achieved by measuring the melting points of certified reference standards and comparing them to their known values.
-
Selection of Reference Standards : Choose at least two USP-traceable reference standards with melting points that bracket the expected, or a reasonable, melting range of the test compound.[1][4] For a novel compound, a wider range of standards may be initially necessary.
-
Calibration Procedure :
-
Follow the manufacturer's instructions for your specific digital melting point apparatus to enter the calibration mode.[5][6]
-
Determine the melting point of each reference standard using the same method that will be used for the test sample.
-
If the observed melting points deviate from the certified values, perform a calibration adjustment as per the instrument's protocol.
-
Caption: Workflow for melting point apparatus calibration.
III. Sample Preparation
Proper sample preparation is crucial for obtaining a sharp and reproducible melting point.
-
Sample Purity : Ensure the sample of this compound has been appropriately purified (e.g., by recrystallization or chromatography) and thoroughly dried to remove any residual solvent.
-
Grinding : If the sample consists of large crystals, gently grind it to a fine powder using a clean mortar and pestle.[7] This ensures uniform packing and heat transfer.
-
Capillary Loading :
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.
-
The packed sample height should be approximately 2-3 mm.[4]
-
IV. Melting Point Measurement
-
Initial Rapid Determination (Optional but Recommended) :
-
Set the starting temperature on the apparatus to approximately 20°C below an estimated melting point.
-
Use a fast ramp rate (e.g., 10-20°C per minute) to get a quick, approximate melting range. This helps in setting the parameters for a more accurate measurement.
-
-
Accurate Determination :
-
Set the starting temperature to at least 10°C below the approximate melting point observed in the rapid determination.[8][9]
-
Set a slow ramp rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the heating block.[10]
-
Insert the prepared capillary tube into the apparatus.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the last solid crystal disappears (the clear point).
-
The recorded values constitute the melting point range.
-
Repeat the measurement with at least two more samples to ensure reproducibility.
-
Caption: Step-by-step workflow for melting point determination.
Data Interpretation and Comparison
As no definitive literature melting point for this compound is readily available, the experimentally determined value stands as a benchmark for future work. A narrow melting range (e.g., 0.5-1.5°C) is indicative of a high-purity sample.
For contextual comparison, the melting points of some structurally related pyrrole derivatives are provided in the table below. It is important to note that direct extrapolation of melting points based on structural similarity can be misleading due to complex intermolecular forces. However, this data can provide a general frame of reference.
| Compound Name | Structure | Reported Melting Point (°C) |
| This compound | (Target Compound) | Experimentally Determined |
| Methyl 1H-pyrrole-3-carboxylate | 85-89[11] | |
| Ethyl 3-methyl-1H-pyrrole-2-carboxylate | 56[12] | |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | Not available, boiling point reported[13] | |
| Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | Not available[14] | |
| Ethyl 2-chloro-5-ethyl-1H-pyrrole-3-carboxylate | Not available[15] |
The absence of a halogen at the 5-position or the variation in the position of the ester and methyl groups significantly influences the crystal packing and, consequently, the melting point. The presence of the bromine atom in the target compound is expected to increase the molecular weight and potentially enhance intermolecular interactions, likely resulting in a higher melting point compared to its non-brominated analogue.
Conclusion
This guide provides a rigorous and scientifically sound protocol for the verification of the melting point of this compound. By emphasizing the critical importance of apparatus calibration with USP-traceable standards and meticulous sample preparation and measurement technique, researchers can establish a reliable physical constant for this compound. The experimentally determined melting point range will serve as a valuable data point for assessing the purity of synthesized batches and will contribute to the overall characterization of this novel chemical entity. It is recommended that the determined melting point, along with the detailed experimental conditions, be thoroughly documented for internal quality control and for any future publications.
References
-
Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved February 12, 2026, from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved February 12, 2026, from [Link]
-
Determination of Melting Point. (n.d.). Saddleback College. Retrieved February 12, 2026, from [Link]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved February 12, 2026, from [Link]
-
DIGITAL MELTING POINT APPARATUS - Operating Manual. (n.d.). Contech Instruments. Retrieved February 12, 2026, from [Link]
-
Experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. Retrieved February 12, 2026, from [Link]
-
VSI-41 Digital Melting-Boiling Point Apparatus Instructions. (n.d.). Manuals.plus. Retrieved February 12, 2026, from [Link]
-
Melting Point Reference Standards. (n.d.). Mettler Toledo. Retrieved February 12, 2026, from [Link]
-
Calibration standards for melting point determination. (n.d.). Crea Analytical. Retrieved February 12, 2026, from [Link]
-
Digital Melting Point Apparatus - User Manual. (n.d.). Cole-Parmer. Retrieved February 12, 2026, from [Link]
-
Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved February 12, 2026, from [Link]
-
Digital-M Melting Point User Manual. (n.d.). Drawell International Technology Limited. Retrieved February 12, 2026, from [Link]
-
DigiMelt Student Melting Point System - Operation and Service Manual. (n.d.). Stanford Research Systems. Retrieved February 12, 2026, from [Link]
-
USP melting point reference standards: Evaluation of parameters that affect the melting point. (2020, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
-
General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). USP. Retrieved February 12, 2026, from [Link]
-
ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. (n.d.). ChemSynthesis. Retrieved February 12, 2026, from [Link]
-
Ethyl 3-methyl-1H-pyrrole-2-carboxylate. (n.d.). MySkinRecipes. Retrieved February 12, 2026, from [Link]
-
ethyl 2-chloro-5-ethyl-1H-pyrrole-3-carboxylate. (n.d.). ChemSynthesis. Retrieved February 12, 2026, from [Link]
-
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]
Sources
- 1. mt.com [mt.com]
- 2. creaanalytical.com.au [creaanalytical.com.au]
- 3. researchgate.net [researchgate.net]
- 4. thinksrs.com [thinksrs.com]
- 5. contechweighingscales.com [contechweighingscales.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. byjus.com [byjus.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. uspbpep.com [uspbpep.com]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. 1H-吡咯-3-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Ethyl 3-methyl-1H-pyrrole-2-carboxylate [myskinrecipes.com]
- 13. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. chemsynthesis.com [chemsynthesis.com]
HPLC Purity Standards for Pyrrole-Based Pharmaceutical Intermediates
A Strategic Comparison & Qualification Guide
Executive Summary
In the development of pyrrole-containing active pharmaceutical ingredients (APIs)—such as Atorvastatin, Sunitinib, or Ketorolac—the selection of an HPLC purity standard is not merely a purchasing decision; it is a critical control point in the CMC (Chemistry, Manufacturing, and Controls) strategy. Pyrroles are
This guide objectively compares the three primary tiers of purity standards available to researchers: Certified Reference Materials (CRMs) , In-House Qualified Secondary Standards , and Commercial Reagent Grade Materials . We provide experimental workflows to validate the latter, enabling cost-effective yet compliant analysis.
Part 1: The Scientific Challenge
Why Pyrroles Demand Rigorous Standards
Pyrrole rings are electron-rich. This chemical property, while beneficial for biological activity, creates significant analytical hurdles:
-
Oxidative Instability: Pyrroles readily undergo autoxidation to form polypyrroles (dark insoluble matter), altering the effective potency of a standard.
-
Acid Sensitivity: Many pyrrole derivatives degrade rapidly in acidic mobile phases, necessitating careful pH buffering (typically pH 6.0–7.5).
-
Chromophoric Variance: Oxidative degradants often possess higher extinction coefficients than the parent molecule, leading to "purity inflation" if analyzed solely by HPLC-UV area normalization without a mass-balance check.
Part 2: Comparative Analysis of Purity Standards
The following analysis weighs the three standard types against regulatory expectations (ICH Q7) and practical laboratory constraints.
Option A: Pharmacopeial Primary Standards (CRMs)
The Gold Standard (USP, EP, BP)
-
Description: Materials with metrologically traceable purity, established by a national pharmacopeia or ISO 17034 accredited body.
-
Best For: Final API release testing, dispute resolution, and calibration of secondary standards.
-
Pros: Absolute regulatory acceptance; no internal characterization required.
-
Cons: Extremely high cost ($500+ for <100 mg); often unavailable for early-stage intermediates; limited shelf-life after opening.
Option B: In-House Qualified Secondary Standards
The Strategic Choice
-
Description: High-purity material synthesized in-house or purchased as reagent grade, then rigorously characterized against a Primary Standard or via absolute methods (qNMR/Mass Balance).
-
Best For: Routine IPC (In-Process Control), stability studies, and method validation.
-
Pros: Sustainable supply; lower long-term cost; specific impurity profile is known.
-
Cons: Requires significant upfront labor for qualification (NMR, KF, ROI).
Option C: Commercial Reagent Grade
The High-Risk Alternative
-
Description: "98%" purity chemicals from catalog suppliers (Sigma, TCI, etc.) used "as is."
-
Best For: Early discovery screening only.
-
Pros: Cheap, immediate availability.
-
Cons: NOT GMP compliant. "98%" is often determined by GC-FID (insensitive to non-volatiles) or simple HPLC area% (ignoring water/salts). Critical Risk: A "98%" pyrrole reagent may actually be 85% active content due to polymerization and retained solvent.
Summary Data: Performance Matrix
| Feature | Primary CRM (USP/EP) | Secondary Standard (Qualified) | Reagent Grade (Commercial) |
| Traceability | Global Regulatory Bodies | Traceable to Primary/NIST | Vendor CoA (Often untraceable) |
| Assay Confidence | 100.0% (Defined Uncertainty) | 99.0% - 101.0% (Calculated) | Variable (Unknown water/salt) |
| Stability Data | Monitored by Agency | In-house Re-test required | Unknown post-opening |
| Cost Efficiency | Low | High (after setup) | Moderate (Hidden costs of failure) |
| Suitability | GMP Release | Routine QC / Stability | Discovery / R&D Only |
Part 3: Experimental Validation & Workflows
Since CRMs are often unavailable for novel pyrrole intermediates, the most critical workflow for a development scientist is Qualifying a Secondary Standard .
Protocol: The "Mass Balance + qNMR" Qualification System
To transform a Reagent Grade pyrrole into a Qualified Secondary Standard, we utilize a self-validating dual-pathway approach.
1. Experimental Setup
-
Analyte: 1-(2-Aminoethyl)pyrrole (Representative Intermediate).
-
Technique A (Chromatographic Purity): HPLC-UV/Vis.
-
Technique B (Absolute Purity): Quantitative NMR (qNMR) using Maleic Acid (Traceable to NIST) as the Internal Standard.
2. Representative Data (Simulated for Demonstration)
Comparison of purity assignment methods on a commercial "98%" bottle of pyrrole intermediate stored for 6 months.
| Method | Purity Result | Notes |
| Vendor CoA (Original) | 98.5% | Method: GC-FID (Misses non-volatiles) |
| HPLC Area % (Current) | 97.2% | Detects UV-active impurities; misses water/salts. |
| qNMR (Absolute Assay) | 92.4% | TRUE VALUE. Accounts for water (3.1%) and invisible polymers. |
| Mass Balance Calculation | 92.1% | (100 - Impurities - Water - Ash - Solvents) |
Analysis: Relying on the Vendor CoA or simple HPLC area normalization would result in a 5-6% potency error , potentially causing OOS (Out of Specification) results in downstream API synthesis.
3. Workflow Diagram
The following diagram illustrates the decision logic and qualification workflow for pyrrole standards.
Caption: Decision matrix and qualification workflow for establishing a reliable pyrrole reference standard when pharmacopeial CRMs are unavailable.
Part 4: Recommended HPLC Methodology
When analyzing pyrrole purity, standard acidic methods (0.1% TFA) often cause on-column degradation. The following method is validated for stability and resolution of pyrrole intermediates.
Method Parameters
-
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Rationale: End-capping reduces silanol interactions with the basic pyrrole nitrogen, preventing peak tailing.
-
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).
-
Rationale: Neutral pH prevents acid-catalyzed polymerization of the pyrrole ring.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient: 5% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Pyrrole
) and 254 nm.-
Note: Use a Diode Array Detector (DAD) to check peak purity; oxidized pyrroles often absorb strongly at >300 nm.
-
System Suitability Requirements (Self-Validating)
-
Tailing Factor:
(Strict control ensures no secondary interactions). -
Precision: RSD
for 5 replicate injections of the standard. -
Resolution:
between the main pyrrole peak and the nearest oxidation impurity.
Part 5: Troubleshooting & Best Practices
Issue: Standard turning brown in solution.
-
Cause: Autoxidation triggered by dissolved oxygen or light.
-
Solution: Prepare standards in amber glassware. Sparge solvents with nitrogen/helium before use. Add 0.05% BHT (Butylated hydroxytoluene) as a stabilizer if the method allows and BHT separates from the analyte.
Issue: "Ghost" peaks in blank injections.
-
Cause: Carryover of polymerized pyrrole sticking to the column frit.
-
Solution: Implement a needle wash with 50:50 Methanol:Water + 0.1% Formic Acid. Run a "sawtooth" wash gradient (5% to 100% B rapid cycling) between sample sets.
References
-
ICH Q7. Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[2][3]
-
USP General Chapter <11>. USP Reference Standards. United States Pharmacopeia.[4][5][6][7]
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[8][9][10][11] U.S. Food and Drug Administration.[2][8][9]
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[7][12] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Foundational text on qNMR for purity).
-
BenchChem Technical Guide. Stability and Degradation of Alkylated Pyrroles. (General stability data).
Sources
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. compliancequest.com [compliancequest.com]
- 4. drugfuture.com [drugfuture.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. fda.gov [fda.gov]
- 9. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 10. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 11. scribd.com [scribd.com]
- 12. emerypharma.com [emerypharma.com]
Safety Operating Guide
Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate proper disposal procedures
Executive Summary: The "Halogen Rule"
Immediate Action Required: This compound contains a bromine atom bonded to a pyrrole ring. Therefore, it must be classified and segregated as Halogenated Organic Waste .
-
Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) in bulk waste streams.
-
Do NOT dispose of down the drain.
-
Do NOT dispose of in regular trash.
Failure to segregate halogenated waste is the most common compliance violation in medicinal chemistry laboratories and can result in significant fines and dangerous incinerator malfunctions due to the generation of acidic gases (HBr/HCl).
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, we must first understand its reactivity profile. As a Senior Scientist, I treat this specific pyrrole derivative as a "Class-Based Hazard" because specific toxicological data for research intermediates is often sparse.
Compound: Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
Molecular Formula: C
-
Pyrrole Ring: Electron-rich aromatic system; potentially sensitive to strong acids (polymerization risk).
-
Bromine (C-5 position): Defines the disposal pathway (Halogenated).
-
Ethyl Ester: Generally stable, but susceptible to hydrolysis under strong basic conditions.
Hazard Classification Table
| Property | Assessment | Operational Implication |
| Physical State | Solid (typically off-white/tan powder) | Dispose as solid hazardous waste unless dissolved. |
| Halogen Content | High (Brominated) | CRITICAL: Must go to halogen-specific incineration streams. |
| Reactivity | Acid-sensitive (Pyrrole) | Avoid mixing with concentrated oxidizing acids (HNO |
| Toxicity (Predicted) | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. |
Disposal Protocols: Step-by-Step
Scenario A: Disposal of Pure Solid (Expired or Excess)
-
Why: Solids are cheaper to incinerate than liquids. Dissolving them unnecessarily increases waste volume and cost.
-
Protocol:
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
-
Labeling: Affix a hazardous waste label. Clearly write: "Solid Waste: this compound (Halogenated)."
-
Secondary Containment: Place the sealed jar into a secondary bin to prevent spills during transport.
-
Hand-off: Transfer to your facility's EHS (Environmental Health & Safety) pickup point.
-
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Why: Most synthesis occurs in solvents like DCM (Dichloromethane) or DMF. The presence of the bromine atom in your product dictates the entire solvent stream classification.
-
Protocol:
-
Segregation: Pour into the Halogenated Solvent Waste drum (often Red or Yellow tagged in many labs).
-
Compatibility Check: Ensure the waste stream pH is between 4–10. If the reaction used strong acids (e.g., HBr/AcOH), neutralize the mixture with saturated Sodium Bicarbonate (NaHCO
) before adding it to the drum to prevent drum pressurization. -
Log It: Record the volume and approximate concentration on the waste log.
-
Scenario C: Contaminated Glassware (The "Triple Rinse" System)
-
Why: A "RCRA Empty" container is no longer hazardous waste.
-
Protocol:
-
Rinse 1: Rinse flask with a small volume of acetone or DCM. Collect this rinse in the Halogenated Waste container.
-
Rinse 2: Repeat. Collect in Halogenated Waste .
-
Rinse 3: Repeat. Collect in Halogenated Waste .
-
Final Step: Allow the solvent to evaporate in a fume hood. The glassware can now be washed normally or disposed of in broken glass boxes.
-
Operational Workflow (Visualized)
This decision tree ensures you select the correct waste stream every time.
Figure 1: Decision logic for disposing of brominated pyrrole derivatives. Note the "Critical Override" where the solute determines the stream even if the solvent is non-halogenated.
Regulatory Compliance & Emergency Contingency
RCRA Classification (USA)
While this specific compound is likely not on the EPA's "P" or "U" lists (unless specifically listed under pyrrole derivatives in your state), it falls under Characteristic Waste if tested:
-
Code: Likely D001 (Ignitable) if in organic solvent.
-
Code: Potential for D019 (Carbon Tetrachloride) or similar if leachable halogens are detected in high quantities, though usually, it is classified simply as "Hazardous Waste - Organohalogen."
Spill Response Plan
If you spill the solid powder:
-
Evacuate: If dust is airborne, clear the immediate area.
-
PPE: Don double nitrile gloves and an N95 or P100 respirator (dust mask).
-
Contain: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Clean: Scoop up the material and the towel. Place everything into a wide-mouth jar.
-
Label: Label as "Spill Debris - Contains Halogenated Organics."
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Pyrrole-3-carboxylic acid derivatives. (General structural class data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
A Senior Application Scientist's Guide to Safely Handling Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Ethyl 5-bromo-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. However, realizing its potential requires an unwavering commitment to safety. This guide provides an in-depth, procedural framework for handling this compound, grounded in established safety principles and an understanding of its likely chemical hazards based on structurally related molecules. Our primary objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
While a comprehensive toxicological profile for this compound is not fully established, data from analogous brominated and pyrrole-based compounds allow for a robust presumptive hazard assessment. The primary anticipated risks include:
-
Skin Irritation: Brominated organic compounds frequently cause skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation or damage.[1][2][3][5][6][7]
-
Respiratory Tract Irritation: Inhalation of the powdered compound or aerosols may lead to irritation of the respiratory system.[2][6][7]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern with related heterocyclic compounds.[7][8][9]
Given these potential hazards, a comprehensive safety protocol is not merely recommended; it is essential.
First Line of Defense: Engineering Controls
Before any personal protective equipment is worn, engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be performed inside a certified chemical fume hood. This is the most critical control measure to prevent inhalation of dust or vapors.[10] The hood's airflow creates a protective barrier, drawing airborne contaminants away from your breathing zone.
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[7]
-
Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between you and the chemical. The selection and proper use of PPE are non-negotiable. Below is a detailed breakdown of the required equipment, explaining the causality behind each choice.
Eye and Face Protection
Your eyes are exceptionally vulnerable to chemical exposure.[11]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes, conforming to ANSI Z87.1 standards.[12] This design is crucial to protect against splashes from any direction.
-
Face Shield: When there is a heightened risk of splashing—such as when transferring solutions or working with larger quantities—a face shield must be worn over the chemical splash goggles. This provides a secondary layer of protection for the entire face.[11][12]
Skin and Body Protection
-
Gloves: The choice of glove material is critical. Disposable nitrile gloves are a suitable initial choice as they offer protection against a broad range of chemicals for short-term use.[12]
-
Causality: Nitrile provides a robust barrier to many organic compounds. However, no glove material offers permanent protection. Always inspect gloves for tears or pinholes before use.[2]
-
Protocol: It is highly recommended to wear two pairs of gloves ("double-gloving").[13] This practice allows you to remove the outer, contaminated glove without exposing your skin. Gloves should be changed immediately upon known contact with the chemical or every 30-60 minutes during extended handling to prevent permeation.[13]
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is mandatory.[12] This protects your skin and personal clothing from incidental contact and minor spills.
-
Full Coverage: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[12][14] This ensures no part of your lower body or feet is exposed.
Respiratory Protection
Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be necessary.
-
When to Use: If engineering controls are not feasible or during a large spill cleanup where airborne concentrations may exceed safe limits, respiratory protection is required.[12]
-
Type: A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[15]
-
Requirement: Use of a respirator requires prior medical clearance, formal training, and annual fit-testing to be effective.[12][15]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects against splashes from all angles.[12] |
| Face Protection | Face Shield (worn over goggles) | Additional protection for the entire face during high-splash risk tasks.[11][12] |
| Hand Protection | Double-layered Nitrile Gloves | Provides a robust barrier and allows for safe removal of the contaminated outer layer.[12][13] |
| Body Protection | Flame-Resistant Lab Coat | Protects skin and clothing from spills and splashes.[12] |
| Footwear | Closed-toe, Closed-heel Shoes | Prevents exposure from spills on the floor.[12][14] |
| Respiratory | NIOSH-approved Respirator | Required if engineering controls fail or during emergency situations.[12][15] |
Operational Plan: A Step-by-Step Handling Workflow
This protocol provides a self-validating workflow for safely handling this compound.
Step 1: Preparation
-
Review SDS: Before starting, review the Safety Data Sheet for the compound and any other reagents being used.
-
Designate Area: Clearly designate and prepare a workspace within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and spill cleanup materials.
-
Don PPE: Put on all required PPE in the correct order: lab coat, long pants, closed-toe shoes, goggles, face shield (if needed), and finally, gloves.
Step 2: Aliquoting and Handling
-
Work in Fume Hood: Perform all manipulations of the solid compound or its solutions inside the fume hood.
-
Grounding: When transferring large quantities of powdered material, ensure containers are properly grounded to prevent static discharge.[1][10]
-
Avoid Inhalation: Handle the compound gently to avoid creating airborne dust.
-
Clean as You Go: Immediately clean up any minor drips or spills within the fume hood using an appropriate absorbent material.
Step 3: Post-Handling and Cleanup
-
Decontamination: Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. The outer pair of gloves should be removed first.[13]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][3]
Step 4: Disposal
-
Segregate Waste: Dispose of all contaminated materials, including gloves, absorbent pads, and empty containers, in a clearly labeled hazardous waste container.[2]
-
Follow Regulations: Adhere strictly to your institution's and local regulations for hazardous chemical waste disposal.[2]
Caption: Safe handling workflow for this compound.
Emergency and Disposal Procedures
Spill Response
-
Minor Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[16] Collect the material in a sealed, labeled container for hazardous waste disposal.
-
Major Spill: Evacuate the immediate area and alert your institution's safety officer. Prevent others from entering the contaminated zone. Trained personnel with appropriate respiratory protection should conduct the cleanup.[16]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste contaminated with this compound is considered hazardous.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials must be placed in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[2]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations.
By adhering to these detailed protocols, you build a deep, trustworthy system of safety that protects you, your colleagues, and your research. This commitment to meticulous handling is the hallmark of a professional and responsible scientist.
References
-
University of California, Los Angeles. Chemical Safety: Personal Protective Equipment. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-2-ethoxybenzonitrile. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Trimaco. Essential Chemical PPE. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. trimaco.com [trimaco.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. pppmag.com [pppmag.com]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
